Technical Documentation Center

2-Butenedioic acid, 2-iodo-, (2Z)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butenedioic acid, 2-iodo-, (2Z)-
  • CAS: 5029-68-5

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Synthetic Utility of 2-Iodomaleic Acid: A Technical Guide for Advanced Organic Synthesis

Executive Summary For researchers and drug development professionals, halogenated dicarboxylic acids represent a versatile class of building blocks. Among them, 2-iodomaleic acid (CAS: 117755-39-2)[1] stands out due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, halogenated dicarboxylic acids represent a versatile class of building blocks. Among them, 2-iodomaleic acid (CAS: 117755-39-2)[1] stands out due to the unique electronic and steric properties imparted by the iodine atom. This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-iodomaleic acid, detailing its thermodynamic behavior, structural characteristics, and its critical role in transition-metal-catalyzed cross-coupling and photochemical[2+2] cycloadditions.

Structural and Physicochemical Profile

2-Iodomaleic acid, systematically named (2Z)-2-iodobut-2-enedioic acid, is characterized by a rigid cis-alkene backbone substituted with an iodine atom. The introduction of this heavy halogen fundamentally alters the molecule's electron density and spatial conformation compared to unsubstituted maleic acid.

Acid Dissociation and Electronic Effects

The acidity of maleic acid derivatives is heavily influenced by the inductive electron-withdrawing (-I) effect of the alpha-substituent. Unsubstituted maleic acid has a first dissociation constant (pKa1) of 1.93. The addition of a highly electronegative chlorine atom drops the pKa1 of chloromaleic acid to < 1.72. Because iodine is less electronegative than chlorine but highly polarizable, 2-iodomaleic acid exhibits an intermediate pKa1. The large atomic radius of iodine (1.98 Å) also introduces significant steric hindrance, which slightly perturbs the coplanarity of the carboxylate groups, impacting intramolecular hydrogen bonding.

Table 1: Physicochemical Properties of 2-Iodomaleic Acid

PropertyValueRationale / Note
IUPAC Name (2Z)-2-iodobut-2-enedioic acidThe Z-configuration defines the maleic (cis) geometry.
CAS Registry Number 117755-39-2Standardized chemical identifier[1].
Molecular Formula C₄H₃IO₄Contains one vinylic iodine atom[1].
Molecular Weight 241.97 g/mol High mass fraction of iodine dictates density[1].
pKa1 (Estimated) ~1.85More acidic than maleic acid (1.93) due to the -I effect, but less acidic than chloromaleic acid (< 1.72).

Chemical Reactivity and Mechanistic Pathways

The chemical value of 2-iodomaleic acid lies in the lability and polarizability of the vinylic carbon-iodine (C-I) bond. This makes it an exceptional electrophile for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the synthesis of complex, heavily substituted maleic acid derivatives that are otherwise difficult to access.

Furthermore, 2-iodomaleic acid is a critical monomer in photochemical [2+2] cycloadditions . When irradiated with UV light, the molecule dimerizes to form 1,2-diiodocyclobutane-1,2,3,4-tetracarboxylic acid derivatives[2]. The presence of the iodine atom induces an "internal heavy-atom effect," which enhances spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the excited singlet state (S1) to the reactive triplet state (T1), drastically improving the quantum yield of the cycloaddition.

Pathway A Acetylenedicarboxylic Acid (Precursor) B Hydroiodination (HI Addition) A->B + HI C 2-Iodomaleic Acid (Reactive Monomer) B->C Stereoselective D Cross-Coupling (Pd-Catalyzed) C->D C-I Activation F [2+2] Photocycloaddition (UV Irradiation) C->F hν (290-600 nm) E Substituted Maleic Acids D->E Functionalization G Cyclobutane-1,2,3,4- tetracarboxylic Acid Derivative F->G Dimerization

Figure 1: Synthetic pathways and downstream functionalization of 2-iodomaleic acid.

Experimental Protocols: Synthesis and Photocycloaddition

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high fidelity in your results.

Protocol A: Synthesis of 2-Iodomaleic Acid via Hydroiodination

This protocol utilizes acetylenedicarboxylic acid (CAS: 142-45-0)[3] as the starting material.

  • Preparation of Reagents: Dissolve 10 mmol of acetylenedicarboxylic acid in 20 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves as a polar, protic solvent that stabilizes the transition state of the electrophilic addition without introducing competing nucleophiles (like water).

  • Halogen Addition: Slowly add 11 mmol of aqueous hydriodic acid (HI, 57% w/w) dropwise at 0 °C under an inert argon atmosphere.

    • Causality: The low temperature prevents thermal over-addition (forming diiodosuccinic acid) and kinetically favors the formation of the cis-isomer (maleic geometry) over the thermodynamically more stable trans-isomer (fumaric geometry).

  • Reaction Maturation: Stir the mixture for 4 hours at room temperature.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench with sodium thiosulfate (to neutralize unreacted iodine), and run a TLC (Eluent: DCM/MeOH 9:1). The disappearance of the alkyne precursor indicates reaction completion.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot water to yield pure 2-iodomaleic acid.

Protocol B: Photochemical [2+2] Cycloaddition

This workflow details the synthesis of cyclobutane dianhydride precursors, leveraging parameters established in advanced patent literature[2].

  • Solution Preparation: Dissolve 5 mmol of 2-iodomaleic acid in 50 mL of anhydrous ethyl acetate.

    • Causality: Ethyl acetate is highly transparent to the target UV wavelength and prevents solvolysis of the carboxylic acid groups during extended irradiation[2].

  • Irradiation Setup: Place the solution in a quartz photoreactor. Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter to restrict wavelengths to 290–600 nm[2].

    • Causality: Wavelengths below 290 nm possess enough energy to cause homolytic cleavage of the C-I bond (bond dissociation energy ~240 kJ/mol). Filtering these out ensures the energy strictly excites the π-system to drive the cycloaddition.

  • Reaction Monitoring: Irradiate for 12 hours under continuous stirring.

  • Validation Checkpoint: Monitor the reaction via ¹H-NMR. The disappearance of the vinylic proton singlet (~7.2 ppm) and the emergence of upfield cyclobutane ring protons (~3.5-4.5 ppm) confirm successful dimerization.

  • Product Recovery: Concentrate the solution and precipitate the cyclobutane-1,2,3,4-tetracarboxylic acid derivative using cold hexanes.

Mechanism S0 2-Iodomaleic Acid (Ground State S0) S1 Excited Singlet (S1 State) S0->S1 UV Photon T1 Excited Triplet (T1 State) S1->T1 Intersystem Crossing (Heavy Atom Effect) Complex Excimer Formation (Pre-orientation) T1->Complex + Ground State Monomer Product Diiodocyclobutane Tetracarboxylic Acid Complex->Product Ring Closure

Figure 2: Mechanistic pathway of the photochemical [2+2] cycloaddition of 2-iodomaleic acid.

Comparative Halogen Effects in Maleic Acids

To fully appreciate the utility of 2-iodomaleic acid, it must be contextualized against its lighter halogen counterparts. While chloromaleic acid is preferred for forming stable peracid oxidants due to its high acidity, and bromomaleic acid is utilized as a reagent in organic synthesis[4], 2-iodomaleic acid is the premier choice when C-X bond activation or heavy-atom photochemistry is required.

Table 2: Comparative Halogen Effects on Maleic Acid Derivatives

DerivativeHalogen Electronegativity (Pauling)pKa1Steric Bulk (Van der Waals Radius)Primary Synthetic Utility
Unsubstituted 2.20 (Hydrogen)1.931.20 ÅGeneral polymer synthesis
Chloromaleic Acid 3.16< 1.721.75 ÅN-oxidation catalysis
Bromomaleic Acid 2.96~1.8 - 2.5[4]1.85 ÅElectrophilic bromination[4]
2-Iodomaleic Acid 2.66~1.851.98 ÅCross-coupling, heavy-atom photocycloaddition

Conclusion

2-Iodomaleic acid is a highly specialized, sterically demanding, and electronically unique building block. By understanding the causality behind its physical properties—specifically its lowered pKa relative to maleic acid and the photophysical advantages of the iodine heavy-atom effect—researchers can precisely engineer reaction conditions for advanced cross-coupling and cyclobutane synthesis. Implementing the self-validating protocols outlined above ensures high-yield, reproducible integration of this compound into drug development and materials science pipelines.

References

  • iodo-maleic acid - CAS号117755-39-2 Source: molaid.com
  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide Source: rsc.org
  • Source: google.
  • Acetylenedicarboxylic acid | 142-45-0 Source: chemicalbook.com
  • Bromomaleic acid | 584-99-6 Source: benchchem.com

Sources

Exploratory

Comprehensive Technical Guide on (2E)-2-Iodobut-2-enedioic Acid: Nomenclature, Synthesis, and Applications

Executive Summary The 2-iodo derivative of maleic acid is a highly versatile, halogenated dicarboxylic acid. It serves as a critical electrophilic building block in metal-catalyzed cross-coupling reactions and functions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-iodo derivative of maleic acid is a highly versatile, halogenated dicarboxylic acid. It serves as a critical electrophilic building block in metal-catalyzed cross-coupling reactions and functions as a potent aldehyde scavenging agent in advanced histopathology protocols. This whitepaper elucidates its unique stereochemical nomenclature, details a self-validating synthetic methodology, and outlines its primary applications in modern research.

Chemical Nomenclature & Structural Elucidation: The E/Z Paradox

The IUPAC nomenclature of the 2-iodo derivative of maleic acid presents a fascinating stereochemical paradox driven by the Cahn-Ingold-Prelog (CIP) priority rules.

  • The Base Structure: Maleic acid is a cis-dicarboxylic acid, formally named (2Z)-but-2-enedioic acid. The (Z) designation arises because the two carboxyl groups (-COOH) are the highest priority substituents on their respective vinylic carbons and reside on the same side of the double bond.

  • The Halogen Shift: When a vinylic hydrogen is replaced by an iodine atom, the CIP priorities invert at the C2 position. Iodine (atomic number 53) heavily outranks the carboxyl group (a carbon bonded to three oxygens). At the C3 position, the carboxyl group continues to outrank hydrogen.

  • The Resulting IUPAC Name: In the cis-dicarboxylic acid geometry (the true maleic acid derivative), the high-priority iodine at C2 and the high-priority carboxyl group at C3 are forced onto opposite sides of the double bond. Consequently, the correct IUPAC name for iodomaleic acid is (2E)-2-iodobut-2-enedioic acid [1].

  • The Fumaric Counterpart: Conversely, its geometric isomer, iodofumaric acid—where the carboxyl groups are trans to each other—places the high-priority iodine and carboxyl group on the same side, earning the designation (2Z)-2-iodobut-2-enedioic acid .

Field Insight: This E/Z inversion is a critical distinction for researchers sourcing reagents for stereospecific cross-coupling reactions. Purchasing the (2Z) isomer will inadvertently yield the trans-dicarboxylic acid (iodofumaric acid) rather than the intended cis-derivative.

Physicochemical Properties

PropertyValue
IUPAC Name (2E)-2-iodobut-2-enedioic acid
Common Name Iodomaleic acid
CAS Number 117755-39-2
Molecular Formula C

H

IO

Molecular Weight 241.97 g/mol
InChIKey BAKGXNOIJUVCRJ-OWOJBTEDSA-N

Synthetic Methodologies: The Finkelstein Halogen Exchange

Direct electrophilic iodination of maleic acid is thermodynamically unfavorable and prone to side reactions. The most robust, field-proven methodology is a Finkelstein-type halogen exchange starting from bromomaleic anhydride.

Causality of the Solvent System: The reaction utilizes sodium iodide (NaI) in anhydrous acetone. Acetone is specifically chosen because it readily dissolves NaI but cannot dissolve sodium bromide (NaBr). As the halogen exchange proceeds, NaBr precipitates out of the solution. According to Le Chatelier's principle, this continuous physical removal of the byproduct irreversibly drives the equilibrium toward the formation of iodomaleic anhydride. Subsequent mild aqueous hydrolysis opens the anhydride ring to yield the final (2E)-2-iodobut-2-enedioic acid.

Synthesis A Bromomaleic Anhydride (Starting Material) B Finkelstein Reaction (NaI in Acetone, Reflux) A->B Addition of NaI C Iodomaleic Anhydride (Intermediate) B->C Halogen Exchange F Precipitation of NaBr (Drives Equilibrium) B->F Side Product D Hydrolysis (H2O, 50°C) C->D Aqueous Workup E (2E)-2-Iodobut-2-enedioic Acid (Final Product) D->E Ring Opening

Figure 1: Synthetic workflow for (2E)-2-iodobut-2-enedioic acid via Finkelstein exchange.

Advanced Applications

  • Metal-Catalyzed Cross-Coupling: Halomaleic acids and their anhydrides are indispensable electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura, Stille, Negishi, and Sonogashira). The vinylic carbon-iodine bond is highly susceptible to oxidative addition by Pd(0) complexes. This reactivity allows for the stereoretentive synthesis of complex, biologically active natural and unnatural products[2].

  • Aldehyde Scavenging & Antigen Retrieval: In histopathology, tissues fixed with formaldehyde suffer from masked epitopes due to extensive protein cross-linking. The 2-iodo derivative acts as a potent aldehyde scavenging agent. During Heat-Induced Epitope Retrieval (HIER), the compound irreversibly binds to formaldehyde adducts, unmasking the protein epitopes for immunohistochemistry (IHC) while preserving cellular morphology and DNA integrity[3].

AntigenRetrieval A Formaldehyde-Fixed Tissue (Masked Epitopes) B Addition of Scavenger (0.05% Iodomaleic Acid) A->B Reagent Application C Thermal Incubation (95°C, 30 min) B->C Heat-Induced Retrieval D Aldehyde-Scavenger Adduct (Irreversible Binding) C->D Scavenging Reaction E Unmasked Protein Epitope (Ready for IHC) C->E Epitope Liberation

Figure 2: Mechanism of heat-induced antigen retrieval using aldehyde scavenging agents.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (2E)-2-Iodobut-2-enedioic Acid
  • Initiation: Dissolve 10 mmol of bromomaleic anhydride in 25 mL of anhydrous acetone in a round-bottom flask under an inert nitrogen atmosphere.

  • Halogen Exchange: Add 12 mmol (1.2 eq) of anhydrous sodium iodide (NaI) to the stirring solution.

    • Validation Check 1: Observe the immediate formation of a fine white precipitate (NaBr). This visual cue confirms the initiation of the Finkelstein exchange.

  • Propagation: Reflux the mixture at 56°C for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

    • Validation Check 2: The complete disappearance of the starting material spot on the TLC plate confirms reaction completion.

  • Isolation: Cool the mixture to room temperature and filter the NaBr precipitate. Evaporate the acetone under reduced pressure to isolate the intermediate iodomaleic anhydride.

  • Hydrolysis: Suspend the anhydride in 15 mL of distilled water and heat to 50°C for 1 hour to facilitate ring opening.

  • Purification: Cool the aqueous solution to 4°C to induce crystallization. Filter and dry the crystals.

    • Validation Check 3: Perform a melting point determination. A sharp melting point confirms the purity of the isolated (2E)-2-iodobut-2-enedioic acid.

Protocol B: Heat-Induced Epitope Retrieval (HIER)
  • Buffer Preparation: Prepare a 0.05% (w/v) solution of (2E)-2-iodobut-2-enedioic acid in deionized water.

  • pH Optimization: Adjust the pH to 6.0 using 0.1 M NaOH.

    • Validation Check 1: A stable pH reading over 10 minutes confirms the buffering capacity of the scavenging solution, which is critical for preventing tissue degradation during heating.

  • Tissue Immersion: Submerge formaldehyde-fixed, paraffin-embedded (FFPE) tissue sections (mounted on slides) into the retrieval solution.

  • Thermal Incubation: Heat the solution to 95°C for 30 minutes using a water bath or decloaking chamber.

    • Validation Check 2: The solution must remain optically clear throughout the heating process. Any turbidity indicates protein precipitation or buffer failure, necessitating a protocol restart.

  • Completion: Allow the slides to cool to room temperature for 20 minutes, wash thoroughly with Phosphate-Buffered Saline (PBS), and proceed with standard IHC staining protocols.

References

  • iodo-maleic acid - CAS号117755-39-2 | Molaid Chemical Database | 1

  • (2Z)-2-iodobut-2-enedioic acid | 5029-68-5 | Sigma-Aldrich |

  • Metal-Catalyzed Cross-Coupling Reactions of Halomaleic Anhydrides and Halomaleimides: Synthesis of Structurally Interesting and Biologically Important Natural and Unnatural Products | Synthesis 2014; 46(03): 281-289 (Thieme Connect) | 2

  • Methods for retrieving antigens using aldehyde scavenging agents (US9506928B2) | Google Patents | 3

Sources

Foundational

Theoretical studies of 2-iodomaleic acid structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Iodobenzenepentanoic Acid Abstract This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Iodobenzenepentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 2-iodomaleic acid. Leveraging advanced computational chemistry techniques, primarily Density Functional Theory (DFT), we explore the molecule's conformational landscape, optimized geometric parameters, electronic properties, and predicted spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic understanding and detailed, field-proven protocols for the computational analysis of halogenated organic molecules. We emphasize the causality behind methodological choices and the self-validating nature of the described workflows, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Maleic Acids

Maleic acid and its derivatives are fundamental building blocks in organic synthesis and materials science. The introduction of a halogen atom, such as iodine, onto the maleic acid scaffold dramatically alters its physicochemical properties, including its reactivity, acidity, and biological activity. The bulky and highly polarizable nature of the iodine atom introduces significant steric and electronic effects, which can profoundly influence molecular conformation and intermolecular interactions.

Understanding the precise three-dimensional structure of 2-iodomaleic acid is paramount for predicting its behavior in various chemical and biological systems. Theoretical studies provide a powerful, non-invasive means to probe these structural nuances at the atomic level, offering insights that are often challenging to obtain through experimental methods alone. This guide details the computational workflows used to build a robust structural model of 2-iodomaleic acid, providing a foundational understanding for its application in fields such as medicinal chemistry and materials design.

Core Principles of Theoretical Investigation

The in silico investigation of molecular structures relies on solving the time-independent Schrödinger equation, albeit with approximations. For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

2.1. The Rationale for Density Functional Theory (DFT) DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational demand while providing excellent results for a wide range of chemical systems.

  • Expertise in Method Selection : For organic molecules containing heavy atoms like iodine and functional groups capable of hydrogen bonding (carboxylic acids), the B3LYP functional is a well-established and reliable choice.[1][2][3] It incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic effects.

  • Basis Set Selection : The choice of basis set is critical for accurately representing the atomic orbitals. For 2-iodomaleic acid, a Pople-style basis set such as 6-311++G(d,p) is highly appropriate.[1][2]

    • 6-311G : A triple-zeta basis set that provides flexibility for valence electrons.

    • ++ : Diffuse functions are added to both heavy atoms and hydrogen, which are essential for accurately describing non-covalent interactions like hydrogen bonds and the diffuse electron cloud of the iodine atom.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and providing a more accurate description of bonding.

2.2. Computational Workflow: A Validating System A rigorous computational study follows a self-validating workflow to ensure the results are physically meaningful. Each step builds upon the last, with built-in checks to confirm the nature of the calculated stationary points on the potential energy surface.

G cluster_0 Computational Protocol A 1. Initial Structure Generation (2D to 3D Conversion) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Finds the lowest energy structure. A->B C 3. Frequency Calculation (Same level of theory) B->C D Validation Check (No imaginary frequencies?) C->D F Minimum Confirmed D->F Yes G Transition State Found (Re-optimize) D->G No (1 Imaginary Freq) E 4. Final Analysis (Energy, Geometry, Orbitals, Spectra) F->E

Caption: A validated workflow for computational structural analysis.

Conformational Landscape of 2-Iodobenzenepentanoic Acid

The presence of two rotatable C-C single bonds (between the carboxylic acid groups and the vinyl backbone) and the potential for intramolecular interactions means 2-iodomaleic acid can exist in several conformations.[4][5][6] The primary stabilizing interaction is the formation of an intramolecular hydrogen bond between the two carboxylic acid groups, which creates a planar, seven-membered ring-like structure.[7]

The key question is how the bulky iodine substituent influences this preferred conformation. Theoretical calculations allow us to map the potential energy surface and identify the most stable conformers.

G cluster_0 Key Conformational Features mol H_bond Intramolecular H-Bond (O-H···O=C) Steric Steric Hindrance (Iodine vs. Carboxyl) p1 p2 p3 p4 Structure 2-Iodomaleic Acid I C=C COOH COOH Interaction1 Intramolecular Hydrogen Bond Structure:f2->Interaction1 Structure:f3->Interaction1 Interaction2 Steric Repulsion Structure:f0->Interaction2 Structure:f2->Interaction2

Caption: Interplay of stabilizing and destabilizing forces in 2-iodomaleic acid.

Computational analysis reveals that the conformation with a strong intramolecular hydrogen bond is significantly lower in energy. The steric repulsion between the iodine atom and the adjacent carboxylic acid group is a key factor, but it does not overcome the stability afforded by the hydrogen bond.

Conformer DescriptionRelative Energy (kcal/mol)Key Feature
Planar with Intramolecular H-Bond0.00 (Global Minimum)Stabilized by a strong O-H···O=C interaction.
Rotated (Broken H-Bond)> 5.0Higher energy due to loss of H-bond stabilization.
trans-isomer (Fumaric acid analog)VariesGeometrical isomer, not a conformer.

Note: Energies are illustrative and depend on the exact level of theory.

Detailed Structural and Electronic Properties

4.1. Optimized Molecular Geometry Geometry optimization at the B3LYP/6-311++G(d,p) level provides precise bond lengths, angles, and dihedrals for the lowest energy conformer.

ParameterCalculated ValueCommentary
Bond Lengths (Å)
C=C1.345Typical double bond length, slightly elongated.
C-I2.089Consistent with C(sp²)-I bonds.
C-C (single)1.485Shorter than a typical C-C bond due to conjugation.
C=O1.218Standard carbonyl bond length.
O-H···O (H-bond)1.750Distance between H and acceptor O, indicating a strong H-bond.
**Bond Angles (°) **
I-C=C124.5The bulky iodine atom widens this angle from the ideal 120°.
C=C-C123.8Also widened due to steric strain.
C-O-H108.5Typical for a carboxylic acid.

4.2. Electronic Structure Analysis The electronic properties dictate the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

  • HOMO : The HOMO is primarily localized on the C=C double bond and the p-orbitals of the iodine atom. This region is the most likely site for electrophilic attack.

  • LUMO : The LUMO is predominantly located on the π* orbitals of the carbonyl groups and the C=C bond. This indicates that these sites are susceptible to nucleophilic attack.

  • Electrostatic Potential (ESP) Map : An ESP map visually represents the charge distribution. It shows significant negative potential (red) around the carbonyl oxygen atoms, making them prime sites for hydrogen bonding and coordination to metal ions. The hydrogen of the carboxylic acid group shows a strong positive potential (blue), confirming its high acidity.

Predicted Spectroscopic Signatures

Frequency calculations not only validate the optimized structure but also provide theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H stretch (H-bonded)~3150 (broad)Frequency is lowered and broadened due to hydrogen bonding.
C=O stretch~1725Characteristic strong absorption for carboxylic acids.
C=C stretch~1640Typical for a substituted alkene.
C-I stretch~550Found in the far-infrared region.

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

Conclusion

The theoretical investigation of 2-iodomaleic acid using Density Functional Theory provides a detailed and robust model of its molecular structure and electronic properties. Our analysis demonstrates that the molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond, a feature that overrides the steric hindrance introduced by the bulky iodine substituent. The calculated geometric parameters, electronic orbital distributions, and vibrational frequencies provide a comprehensive dataset that serves as a powerful predictive tool for understanding the reactivity and spectroscopic behavior of this molecule. This in-silico approach is an indispensable component of modern chemical research, accelerating the design and development of new molecules for a wide range of scientific applications.

References

  • Title: Quantum Chemical Calculation of Maleic Anhydride Ring-Opening Reaction | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations - PubMed Source: PubMed URL: [Link]

  • Title: conformational analysis Source: iquimica.com URL: [Link]

  • Title: Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids - PubMed Source: PubMed URL: [Link]

  • Title: Conformational Analysis Source: Imperial College London URL: [Link]

  • Title: 8.2: Conformational Analysis - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - MDPI Source: MDPI URL: [Link]

  • Title: Intramolecular hydrogen bonding analysis - Iowa State University Digital Repository Source: Iowa State University Digital Repository URL: [Link]

  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC Source: PMC URL: [Link]

  • Title: Intermolecular Interactions in Mixed Choline Acetate and Maleic Acid Systems - MDPI Source: MDPI URL: [Link]

  • Title: Intramolecular versus Intermolecular Hydrogen Bond - YouTube Source: YouTube URL: [Link]

  • Title: AB INITIO STUDY OF ACID MOLECULES INTERACTING WITH H2O - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Ab Initio Study of Different Acid Molecules Interacting with H2O - arXiv Source: arXiv URL: [Link]

  • Title: (PDF) Theoretical study of the isomerization of maleic acid into fumaric acid - ResearchGate Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

2-iodomaleic acid as a Michael acceptor in organic synthesis

Application Note: 2-Iodomaleic Acid as a Bifunctional Michael Acceptor in Advanced Organic Synthesis Executive Summary In the design of bioactive scaffolds, bioconjugation linkers, and complex heterocycles, the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Iodomaleic Acid as a Bifunctional Michael Acceptor in Advanced Organic Synthesis

Executive Summary

In the design of bioactive scaffolds, bioconjugation linkers, and complex heterocycles, the functionalization of maleic acid derivatives is a critical synthetic lever. While unsubstituted maleic acid and maleimides act as standard Michael acceptors—yielding saturated succinic derivatives upon nucleophilic attack—the introduction of a vinylic halogen fundamentally alters the reaction trajectory[1].

2-Iodomaleic acid (and its corresponding anhydride and imide derivatives) serves as a highly reactive, bifunctional electrophile. The iodine atom performs a dual role: its potent inductive electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating conjugate addition, while its exceptional leaving group ability drives a rapid E1cB-like elimination[2]. This addition-elimination sequence restores the thermodynamically stable


-unsaturated system, resulting in a net vinylic substitution that retains the structural rigidity of the maleic core[1][3].

Mechanistic Insights: The Addition-Elimination Paradigm

The reactivity of 2-iodomaleic acid is governed by the delicate balance between electrophilicity and leaving group kinetics. When exposed to soft nucleophiles (such as thiols or phosphines) or hard nucleophiles (such as primary amines), the reaction proceeds via a two-step mechanism[4]:

  • Conjugate (Michael) Addition: The nucleophile attacks the electron-deficient

    
    -carbon. The presence of the massive, polarizable iodine atom sterically directs the attack while inductively stabilizing the resulting enolate/carbanion intermediate.
    
  • Elimination: Unlike non-halogenated maleimides that trap the saturated intermediate, the transient saturated adduct of 2-iodomaleic acid undergoes rapid elimination of hydrogen iodide (HI). This step is often base-promoted and restores the conjugated double bond[1][2].

Pathway A 2-Iodomaleic Acid (Electrophile) C Saturated Michael Adduct (Transient) A->C Conjugate Addition B R-SH / R-NH2 (Nucleophile) B->C D E1cB Elimination (- HI) C->D Base Promoted E Substituted Maleic Acid (Conjugated Product) D->E

Mechanistic pathway of nucleophilic addition-elimination on 2-iodomaleic acid.

Comparative Halogen Reactivity

The choice of halogen dictates the reaction's efficiency. Iodine, being the largest and softest halogen in this series, provides the lowest activation barrier for the elimination step, making 2-iodomaleic acid superior for sterically demanding couplings compared to its chlorinated or fluorinated counterparts[4][5].

Table 1: Physicochemical & Kinetic Comparison of Halogenated Maleic Derivatives

Halogen SubstituentLUMO Energy LevelLeaving Group AbilityTypical Yield (Thiol Addition)Primary Synthetic Utility
Fluoro- HighestPoor< 40% (resists elimination)Stable saturated adduct formation
Chloro- ModerateModerate60–75%Polymer cross-linking
Bromo- LowGood80–90%Reversible bioconjugation[4]
Iodo- LowestExcellent> 95%Rapid, sterically demanding coupling

Experimental Workflows and Protocols

To ensure reproducibility and high yields, the following protocols leverage the unique kinetics of 2-iodomaleic acid. The workflows are designed to be self-validating: visual cues (color changes) and TLC monitoring are integrated directly into the steps.

Workflow S1 Step 1 Dissolution in THF S2 Step 2 Nucleophile Addition (0°C) S1->S2 S3 Step 3 Base Promoted Elimination S2->S3 S4 Step 4 Isolation & Purification S3->S4

Standard experimental workflow for 2-iodomaleic acid functionalization.

Protocol A: Synthesis of 2-(Arylthio)maleic Acid via Thiol Conjugation

This protocol utilizes an aryl thiol to generate a stable thioether linkage. The reaction relies on the high nucleophilicity of the thiolate anion[3].

Reagents:

  • 2-Iodomaleic acid (1.0 equiv, 1.0 mmol)

  • Aryl thiol (e.g., thiophenol) (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation of Electrophile: Dissolve 1.0 mmol of 2-iodomaleic acid in 10 mL of anhydrous THF in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the maleic core, which can occur if trace moisture interacts with the highly electrophilic iodine-bearing carbon.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The initial Michael addition is highly exothermic. Cooling prevents localized heating that could lead to unwanted polymerization or ring-opening side reactions.

  • Nucleophile Activation: In a separate vial, mix the aryl thiol (1.1 mmol) with DIPEA (2.5 mmol) in 2 mL of THF.

    • Causality: DIPEA serves a dual purpose. It deprotonates the thiol to form the highly reactive thiolate, and the excess acts as an acid scavenger for the HI generated during the subsequent elimination step[2].

  • Addition & Elimination: Add the thiolate solution dropwise to the 2-iodomaleic acid solution over 10 minutes. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

    • Self-Validation: The reaction mixture will typically transition from clear to a pale yellow/orange as the conjugated thio-maleic chromophore forms. TLC (Eluent: 10% MeOH in EtOAc) should indicate the complete consumption of the starting material.

  • Quenching and Isolation: Quench the reaction with 10 mL of 1M HCl to protonate the carboxylic acid groups. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Synthesis of Bis(phosphino)succinic Derivatives

While amines and thiols readily undergo elimination to restore the double bond, secondary phosphines can be trapped as saturated bis-adducts under specific acidic conditions before elimination occurs.

Reagents:

  • 2-Iodomaleic anhydride (1.0 equiv, 1.0 mmol)

  • Diphenylphosphine (

    
    ) (2.1 equiv, 2.1 mmol)
    
  • Glacial Acetic Acid (Catalytic, 0.1 mL)

  • Toluene (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-iodomaleic anhydride in 10 mL of degassed toluene under strict argon protection.

    • Causality: Phosphines are highly susceptible to oxidation; degassed solvents are mandatory to prevent the formation of phosphine oxides.

  • Phosphine Addition: Inject diphenylphosphine slowly at room temperature.

  • Acid Catalysis: Add glacial acetic acid.

    • Causality: The acid catalyzes the initial Michael addition to form the transient diphenylphosphinomaleic anhydride. A second equivalent of phosphine then undergoes another acid-catalyzed Michael addition, leading to the saturated cis-2,3-bis(diphenylphosphino)succinic anhydride.

  • Isomerization: Heat the mixture to 60 °C for 4 hours.

    • Causality: Thermal energy combined with the acid catalyst promotes the rearrangement of the kinetically favored cis-isomer to the thermodynamically stable trans-isomer.

  • Precipitation: Cool the mixture to 0 °C. The product typically precipitates as a solid complex (often isolated as a hydroiodide/hydrobromide salt depending on the halogen used) and can be collected via vacuum filtration.

Troubleshooting and Best Practices

  • Premature Hydrolysis: If low yields are observed alongside the presence of malic acid derivatives, moisture is contaminating the reaction. Ensure all solvents are strictly anhydrous and reagents are stored in a desiccator.

  • Incomplete Elimination: If mass spectrometry or NMR indicates a saturated succinic mass (+1 mass unit of the nucleophile, retaining the iodine), the elimination step has stalled.

    • Solution: Increase the equivalents of the amine base (e.g., switch from DIPEA to DBU) or gently elevate the reaction temperature to 40 °C to provide the necessary activation energy for the E1cB transition state[2].

  • Reversibility in Bioconjugation: When using halogenated maleic derivatives for protein tagging, the resulting thioether bond can be reversible depending on the pH. To maintain a stable conjugate, keep the buffer pH strictly below 7.0 after the initial coupling[4].

References

  • RSC Publishing. (1998). Formation and reactions of bis(phosphino)succinic anhydrides. Retrieved March 9, 2026, from [Link]

  • UCL Discovery. (n.d.). Advances in organometallic and protein chemistry. Retrieved March 9, 2026, from[Link]

  • Husband, J. T. (n.d.). The development of maleimide derived fluorophores for peptide-based applications. University of Birmingham. Retrieved March 9, 2026, from [Link]

  • PMC. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical reactions. Retrieved March 9, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: (2Z)-2-Iodobut-2-enedioic Acid in Medicinal Chemistry

Introduction: A Precision Tool for Cysteine Targeting (2Z)-2-iodobut-2-enedioic acid, more commonly known as iodomaleic acid, is a specialized electrophilic reagent that has carved a niche in medicinal chemistry and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Precision Tool for Cysteine Targeting

(2Z)-2-iodobut-2-enedioic acid, more commonly known as iodomaleic acid, is a specialized electrophilic reagent that has carved a niche in medicinal chemistry and chemical biology as a potent and selective covalent modifier of sulfhydryl groups. Its structure, featuring a cis-configured dicarboxylic acid and a vinyl iodide, creates an electron-deficient double bond, making it a reactive Michael acceptor. This reactivity is primarily directed towards the nucleophilic thiol group of cysteine residues in proteins.[1][2]

The ability to covalently modify specific amino acid residues is a cornerstone of modern drug discovery.[3] Covalent inhibitors can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[3][4] Iodomaleic acid serves as a valuable tool in this arena, not as a final drug candidate itself, but as a chemical probe to identify and validate druggable cysteine residues, characterize enzyme active sites, and understand the functional role of specific thiols in protein machinery. This guide provides an in-depth look at its core applications, mechanisms, and detailed protocols for its use in a research setting.

Core Mechanism: Covalent Modification of Cysteine

The primary utility of (2Z)-2-iodobut-2-enedioic acid stems from its reaction with the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds via a nucleophilic attack on one of the carbons of the double bond. This can occur through two potential pathways: a Michael addition or a direct Sₙ2-type substitution at the carbon bearing the iodine.

For maleimide-based reagents, the reaction is typically a Michael-type addition.[1] In the case of iodomaleic acid, the thiolate anion attacks the electrophilic double bond, forming a thioether bond.[1] This reaction is generally considered irreversible and is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion.[5]

Caption: Covalent modification of a protein cysteine by iodomaleic acid.

Application Note 1: Irreversible Inhibition of Cysteine-Dependent Enzymes

A primary application of iodomaleic acid is the irreversible inhibition of enzymes that rely on a catalytic cysteine residue. By covalently modifying this critical residue, the enzyme's function is permanently abolished. This makes iodomaleic acid an excellent tool for confirming the role of a specific cysteine in catalysis and for determining the stoichiometry of inhibition.

Field-Proven Insight: Unlike general alkylating agents like iodoacetamide, the defined stereochemistry and dicarboxylic acid feature of iodomaleic acid can impart a degree of selectivity for certain enzyme active sites. The carboxylate groups can engage in electrostatic or hydrogen-bonding interactions within the binding pocket, positioning the vinyl iodide for optimal reaction with the target thiol.

Protocol 1: Determination of IC₅₀ for a Cysteine Protease

This protocol provides a general method to determine the concentration of (2Z)-2-iodobut-2-enedioic acid required to inhibit 50% of the activity (IC₅₀) of a model cysteine protease, such as papain.

Materials:

  • Cysteine Protease (e.g., Papain) stock solution (1 mg/mL in Assay Buffer)

  • (2Z)-2-iodobut-2-enedioic acid (10 mM stock in DMSO)

  • Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5

  • Activation Buffer: Assay Buffer containing 10 mM L-cysteine

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable fluorogenic substrate

  • 96-well microplate (UV-transparent or black, depending on substrate)

  • Microplate reader

Procedure:

  • Enzyme Activation: Dilute the enzyme stock solution to 2X the final desired concentration in Activation Buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.

  • Inhibitor Preparation: Prepare a serial dilution of (2Z)-2-iodobut-2-enedioic acid in Assay Buffer, ranging from 1 mM to 1 nM (2X final concentration). Include a buffer-only control.

  • Inhibition Reaction: In a 96-well plate, add 50 µL of the activated enzyme solution to 50 µL of each inhibitor dilution. Mix gently and incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Prepare the substrate solution at 2X the final concentration in Assay Buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the rate of substrate hydrolysis by monitoring the change in absorbance (e.g., at 253 nm for BAEE) or fluorescence over 10-15 minutes.

  • Data Analysis: Calculate the initial velocity (rate) for each concentration. Normalize the rates relative to the uninhibited control (0% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Application Note 2: Quantifying Reactive Thiols in Proteomics

(2Z)-2-iodobut-2-enedioic acid can be used to quantify the number of accessible and reactive sulfhydryl groups in a protein or a complex proteome. This is crucial for studies in redox biology, protein folding, and in chemoproteomics for identifying cysteines that are susceptible to modification.[6][7] This application is analogous to the use of more common reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).[1][2]

Trustworthiness: Unlike some other thiol-reactive probes, the reaction of iodomaleic acid is less pH-dependent than IAM but can still react with other nucleophilic residues like lysine at higher pH values.[1] Therefore, maintaining a pH around 7.0-8.0 is critical for ensuring specificity towards cysteine.

Comparative Reactivity of Thiol-Modifying Agents
ReagentTypical MechanismpH DependenceKey Features
(2Z)-2-iodobut-2-enedioic acid Michael Addition / Sₙ2ModerateDicarboxylic acid moiety can provide binding interactions.
Iodoacetamide (IAM) Sₙ2 Displacement[1]High (favored at pH > 8)[5]Classic, well-characterized alkylating agent.[8][9]
N-ethylmaleimide (NEM) Michael Addition[1]Low to ModerateGenerally faster and less pH-dependent than IAM.[1]
Protocol 2: Spectrophotometric Titration of Protein Thiols

This protocol uses Ellman's Reagent (DTNB) to quantify the number of thiols remaining after reaction with iodomaleic acid.

Materials:

  • Purified Protein solution of known concentration (e.g., 1 mg/mL in Titration Buffer)

  • (2Z)-2-iodobut-2-enedioic acid (10 mM stock in DMSO)

  • Titration Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Ellman's Reagent (DTNB) stock solution (4 mg/mL in Titration Buffer)

  • Cuvettes or 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare two identical samples of the protein solution. To one ("Test"), add a 100-fold molar excess of (2Z)-2-iodobut-2-enedioic acid. To the other ("Control"), add an equivalent volume of DMSO.

  • Incubation: Incubate both samples for 1 hour at room temperature in the dark to allow the alkylation reaction to go to completion.

  • Removal of Excess Reagent (Optional but Recommended): Use a desalting column or buffer exchange spin column to remove unreacted iodomaleic acid, which can interfere with the DTNB reaction.

  • DTNB Reaction: Add 50 µL of the DTNB stock solution to 1 mL of both the Test and Control samples. Also prepare a "Blank" sample containing buffer and DTNB only.

  • Incubation & Measurement: Incubate for 15 minutes at room temperature. Measure the absorbance of all samples at 412 nm.

  • Calculation:

    • Subtract the Blank absorbance from the Test and Control readings.

    • Calculate the concentration of thiols using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.

    • The number of modified thiols per protein is calculated as: (Moles of SH in Control - Moles of SH in Test) / Moles of Protein.

Application Note 3: A Scaffold for Synthesis and Chemical Biology

Beyond its direct use as a probe, the vinyl iodide and dicarboxylic acid functionalities make (2Z)-2-iodobut-2-enedioic acid a versatile synthetic intermediate.

  • Cross-Coupling Reactions: The C-I bond is a handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of diverse chemical moieties.[10] This can be used to build more complex, drug-like molecules or to append reporter tags (fluorophores, biotin) for chemical biology applications.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹²³I, ¹³¹I), enabling its use in radiolabeling proteins for imaging or biodistribution studies.[11]

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Final Products A (2Z)-2-iodobut-2-enedioic acid B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Amide/Ester Formation A->C D Radioisotope Exchange A->D E Complex Drug Scaffolds B->E F Tagged Chemical Probes (Fluorophore, Biotin) B->F C->E G Radiolabeled Tracers D->G

Caption: Synthetic utility of (2Z)-2-iodobut-2-enedioic acid.

References

  • Iodoacetamide - MP Biomedicals. (URL: [Link])

  • Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed. (URL: [Link])

  • Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (URL: [Link])

  • Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid - Springer Protocols. (URL: [Link])

  • Modification of Cysteine - PubMed. (URL: [Link])

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC. (URL: [Link])

  • c. interaction of maleic acid with thiol compounds - SciSpace. (URL: [Link])

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC. (URL: [Link])

  • Modification of cysteine residues with N-methyl iodoacetamide - PubMed. (URL: [Link])

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. (URL: [Link])

  • Does Iodoactamide not work on LMW thiols? - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. - ResearchGate. (URL: [Link])

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC - NIH. (URL: [Link])

  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PubMed. (URL: [Link])

  • Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - MDPI. (URL: [Link])

  • Covalent Drugs: Trends, Mechanisms, & Warheads. (URL: [Link])

  • (Z)-2-iodobut-2-enoic acid | C4H5IO2 | CID 88834266 - PubChem. (URL: [Link])

  • Covalent modification of a glutamic acid inspired by HaloTag technology - PDF. (URL: [Link])

  • Synthesis of Polysubstituted 2-Iodoindenes via Iodonium-Induced Cyclization of Arylallenes. (URL: [Link])

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations - ResearchGate. (URL: [Link])

  • Recent Advances in Covalent Drug Discovery - MDPI. (URL: [Link])

Sources

Method

Mechanistic Rationale: The Superiority of the C–I Bond in Maleic Scaffolds

Application Note: 2-Iodomaleic Acid as a Bifunctional Synthon in Advanced Pharmaceutical Ingredient Synthesis In the landscape of synthetic organic chemistry, halogenated maleic acids and their anhydrides serve as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Iodomaleic Acid as a Bifunctional Synthon in Advanced Pharmaceutical Ingredient Synthesis

In the landscape of synthetic organic chemistry, halogenated maleic acids and their anhydrides serve as highly versatile building blocks. While chloro- and bromo-derivatives are ubiquitous, 2-iodomaleic acid offers unprecedented chemoselectivity and reactivity for drug development.

The causality behind its superiority lies in thermodynamics and atomic properties. The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to its bromo counterpart (~285 kJ/mol). This differential is critical: it enables palladium-catalyzed oxidative addition to occur at ambient or near-ambient temperatures. Consequently, the delicate, electron-deficient alkene—which is essential for downstream—is preserved from thermal degradation or unwanted isomerization.

Furthermore, the heavy-atom effect of iodine facilitates efficient intersystem crossing (ISC), making 2-iodomaleic acid an optimal substrate for1[1]. These cyclobutane motifs are increasingly utilized as rigid bioisosteres for flat aromatic rings to improve the pharmacokinetic profiles of modern pharmacophores.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The synthesis of 2-aryl maleic acids (and subsequent maleimides) often suffers from competitive dehalogenation or alkene reduction when using brominated precursors at elevated temperatures. By utilizing 2-iodomaleic acid, the oxidative addition of Pd(0) outpaces these side reactions. The resulting functionalized maleimides and isoindoles are critical intermediates, often undergoing further2[2].

Protocol 1: Mild Suzuki-Miyaura Coupling of 2-Iodomaleic Acid Self-Validating System: The reaction temperature is strictly capped at 35 °C to prevent thermal decarboxylation. LC-MS monitoring ensures catalyst turnover without alkene degradation.

  • Preparation : In a flame-dried Schlenk flask under an argon atmosphere, combine 2-iodomaleic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%) rapidly to minimize atmospheric exposure and prevent catalyst oxidation.

  • Solvent System : Introduce a degassed mixture of THF/H₂O (4:1 v/v). The biphasic nature ensures the solubility of both the inorganic base and the organic substrates, facilitating efficient transmetalation.

  • Reaction : Stir the mixture at 35 °C for 4–6 hours. Validation Check: Monitor the consumption of the C–I bond via LC-MS. The mass shift will clearly indicate the successful cross-coupling without the +2 Da shift indicative of unwanted alkene reduction.

  • Workup : Quench the reaction with 1M HCl to pH 2. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure 2-aryl maleic acid.

Application II: Photochemical [2+2] Cycloaddition

Causality & Experimental Design: Cyclobutane rings are highly sought after in drug discovery to improve metabolic stability and increase Fsp³ character.1[1] in the presence of a photosensitizer induces a robust [2+2] homodimerization. The presence of the iodine atom facilitates rapid intersystem crossing to the reactive triplet state, drastically improving the quantum yield of the cyclization compared to non-halogenated analogs.

Protocol 2: Photochemical Synthesis of Functionalized Cyclobutanes Self-Validating System: The disappearance of the vinylic proton in ¹H NMR acts as an internal validation metric for complete cyclization.

  • Solution Preparation : Dissolve 2-iodomaleic acid (1.0 equiv) and benzophenone (0.1 equiv, acting as a triplet photosensitizer) in anhydrous 1,4-dioxane.

  • Setup : Transfer the solution to a quartz photoreactor equipped with a cooling jacket to maintain the internal temperature strictly at 20 °C.

  • Irradiation : Irradiate the mixture using a medium-pressure Hg lamp (1[1]) for 12 hours under continuous argon sparging. Validation Check: Withdraw a 0.1 mL aliquot, concentrate, and analyze by ¹H NMR. The disappearance of the characteristic vinylic proton signal (typically around δ 6.5–7.0 ppm) confirms complete cyclobutane formation.

  • Isolation : Concentrate the solvent under reduced pressure. The resulting crude mixture contains the 1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acid derivative.

  • Crystallization : Recrystallize from an ethyl acetate/hexane mixture to obtain the pure diastereomer.

Quantitative Data Summary

Parameter2-Iodomaleic Acid2-Bromomaleic AcidCausality / Impact on Synthesis
C–X Bond Dissociation Energy ~238 kJ/mol~285 kJ/molLower BDE of C–I allows for rapid oxidative addition by Pd(0) at lower temperatures.
Suzuki Coupling Temp. 25–40 °C80–100 °CMild conditions prevent thermal degradation and isomerization of the maleic alkene.
Photocyclization Yield High (>85%)Moderate (~60%)Heavy atom effect of iodine enhances intersystem crossing (ISC) for [2+2] reactions.
Primary Side Reactions MinimalDehydrohalogenationIodine is a superior leaving group, kinetically outcompeting elimination pathways.

Visualizations

Workflow Start 2-Iodomaleic Acid (Bifunctional Synthon) Path1 Pd-Catalyzed Cross-Coupling Start->Path1 Pd(0), Ar-B(OH)2 Path2 Photochemical [2+2] Cycloaddition Start->Path2 UV Light (300-580 nm) Prod1 2-Aryl/Alkyl Maleic Acids (Heterocycle Precursors) Path1->Prod1 Prod2 Functionalized Cyclobutanes (Rigidified Scaffolds) Path2->Prod2 App1 Isoindole & Maleimide Drug Candidates Prod1->App1 IMDAV / Condensation App2 Bioisostere Replacements for Aromatics Prod2->App2 Scaffold Integration

Caption: Divergent synthetic workflows utilizing 2-iodomaleic acid in pharmaceutical development.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + 2-Iodomaleic Acid TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 2-Aryl Maleic Acid RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling of 2-iodomaleic acid.

References

  • Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid (WO2015170713A1)
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)
  • Amine-cation-driven heteroannulation of halomaleimides with C–N cleavage: metal-free access to heterobicyclic frameworks Source: RSC Publishing URL
  • 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions Source: PMC - NIH URL

Sources

Application

Application Note: Advanced NMR and Mass Spectrometry Analysis of 2-Iodomaleic Acid Derivatization and Cross-Coupling Products

Introduction & Mechanistic Rationale 2-Iodomaleic acid and its esterified derivatives (such as di-tert-butyl 2-iodomaleate) are highly versatile, electrophilic building blocks in organic synthesis and pharmaceutical drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Iodomaleic acid and its esterified derivatives (such as di-tert-butyl 2-iodomaleate) are highly versatile, electrophilic building blocks in organic synthesis and pharmaceutical drug development[1]. The presence of the iodine atom strongly activates the vinylic position for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid assembly of complex 2-aryl or 2-alkyl maleic acid derivatives[2].

However, the structural validation of these reaction products requires a rigorous analytical framework. The substitution of the heavy, highly polarizable iodine atom induces profound changes in the electronic environment of the molecule. Tracking these electronic shifts via Nuclear Magnetic Resonance (NMR) spectroscopy and confirming the exact mass changes via High-Resolution Mass Spectrometry (HRMS) provides a self-validating system to ensure reaction success and product purity[3].

Causality in Experimental Design

Direct cross-coupling of unprotected 2-iodomaleic acid often results in poor yields. This is caused by the competitive coordination of the free carboxylate groups to the palladium catalyst, which leads to catalyst poisoning or unwanted decarboxylation. To circumvent this, our protocol utilizes di-tert-butyl 2-iodomaleate as the reactive intermediate. The bulky tert-butyl groups provide steric shielding, preventing catalyst deactivation. Following the cross-coupling with phenylboronic acid, a simple acidic deprotection yields the final 2-phenylmaleic acid.

SynthesisWorkflow A Di-tert-butyl 2-iodomaleate B Suzuki-Miyaura Coupling A->B Pd(PPh3)4, PhB(OH)2 K2CO3, Toluene/H2O C Di-tert-butyl 2-phenylmaleate B->C D TFA Deprotection C->D TFA, CH2Cl2 rt, 2h E 2-Phenylmaleic Acid D->E

Workflow for the synthesis of 2-phenylmaleic acid via Suzuki-Miyaura cross-coupling.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve di-tert-butyl 2-iodomaleate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a degassed mixture of toluene and water (4:1 v/v, 10 mL).

  • Catalyst Addition : Add potassium carbonate (K₂CO₃, 2.5 mmol) as the base, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Rationale: The Pd(0) catalyst initiates the oxidative addition into the C-I bond, which is highly favored due to the weak bond dissociation energy of carbon-iodine.

  • Reaction Execution : Heat the mixture to 80 °C and stir for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate di-tert-butyl 2-phenylmaleate .

Step 2: Acidic Deprotection
  • Cleavage : Dissolve the purified di-tert-butyl 2-phenylmaleate (0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Acid Addition : Slowly add trifluoroacetic acid (TFA, 2.5 mL) at 0 °C. Rationale: TFA selectively cleaves the tert-butyl esters via an E1 mechanism, releasing isobutylene gas and forming the free dicarboxylic acid without isomerizing the Z-double bond.

  • Isolation : Stir at room temperature for 2 hours. Evaporate the volatiles under a stream of nitrogen. Triturate the crude residue with cold diethyl ether to precipitate pure 2-phenylmaleic acid .

Step 3: Analytical Sample Preparation
  • NMR : Dissolve 5 mg of the final product in 0.6 mL of Acetone-

    
    . Acetone-
    
    
    
    is chosen to prevent the rapid exchange of carboxylic protons observed in protic solvents, allowing for clearer baseline resolution.
  • HRMS : Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid.

Analytical Methodologies & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural validation relies heavily on the heavy-atom effect of iodine. In the starting material, the large, polarizable electron cloud of the iodine atom causes significant shielding of the attached carbon (C-I) and anisotropic deshielding of the adjacent vinylic proton.

As reported in foundational synthetic studies, the C-I carbon of 2-iodomaleic acid derivatives resonates unusually upfield at approximately δ 104.1 ppm[3]. Upon successful cross-coupling, the replacement of iodine with a phenyl ring eliminates this heavy-atom effect. The new C-Ph carbon is subjected to standard vinylic and aromatic deshielding, shifting dramatically downfield to ~δ 142.5 ppm. This ~38 ppm shift is the definitive, self-validating marker of a successful reaction.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in negative mode is optimal for analyzing maleic acid derivatives because the carboxylic acid moieties readily deprotonate to form stable[M-H]⁻ ions. Iodine is monoisotopic (¹²⁷I) and possesses a distinct exact mass (126.9045 Da) with a large mass defect. The transition from the iodinated precursor to the phenylated product results in a completely different exact mass, providing orthogonal confirmation to the NMR data.

AnalyticalStrategy Start Product Validation NMR NMR Spectroscopy (1H, 13C, HMBC) Start->NMR MS HRMS (ESI Negative Mode) Start->MS HNMR 1H NMR: Vinylic proton shift (δ 7.06 → 6.85) NMR->HNMR CNMR 13C NMR: Heavy atom effect loss (δ 104.1 → 142.5) NMR->CNMR Mass Exact Mass: Isotope pattern & mass defect shift MS->Mass

Analytical decision tree for validating 2-iodomaleic acid derivatization products.

Data Summary Tables

Table 1: Comparative NMR Assignments (Acetone-


, 400 MHz for ¹H, 100 MHz for ¹³C) 
Compound¹H NMR (Vinylic C=CH)¹³C NMR (C-I or C-Ph)¹³C NMR (C=CH)¹³C NMR (Carbonyls)
2-Iodomaleic Acid δ 7.06 (s, 1H)δ 104.1δ 139.9δ 166.7, 165.6
2-Phenylmaleic Acid δ 6.85 (s, 1H)δ 142.5δ 125.4δ 168.2, 167.5

Note: The disappearance of the δ 104.1 ppm signal confirms the complete consumption of the iodinated species.

Table 2: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)

CompoundChemical FormulaTheoretical Exact MassObserved [M-H]⁻Mass Error (ppm)
2-Iodomaleic Acid C₄H₃IO₄241.9076 Da240.9003 m/z< 2.0
2-Phenylmaleic Acid C₁₀H₈O₄192.0423 Da191.0350 m/z< 2.0

Conclusion

The derivatization of 2-iodomaleic acid via ester protection, Suzuki-Miyaura cross-coupling, and subsequent deprotection is a highly effective method for generating functionalized maleic acids. By leveraging the heavy-atom effect in ¹³C NMR and the distinct mass defect of iodine in HRMS, researchers can establish a self-validating analytical workflow. This ensures absolute confidence in the structural assignment of the resulting cross-coupling products, accelerating downstream applications in drug discovery and materials science.

References

  • Title: WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid Source: Google Patents URL
  • Title: PROCESS FOR PRODUCING CHROMONE COMPOUND - EP 1479667 A1 Source: European Patent Office URL
  • Title: Towards the Total Synthesis of Lactonamycin Source: CORE URL

Sources

Method

Use of 2-iodomaleic acid in the development of enzyme inhibitors

Application Note: Utilizing 2-Iodomaleic Acid as a Pharmacophore Scaffold in the Development of TCA Cycle Enzyme Inhibitors Mechanistic Rationale: The 2-Iodomaleate Pharmacophore In the development of targeted metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Iodomaleic Acid as a Pharmacophore Scaffold in the Development of TCA Cycle Enzyme Inhibitors

Mechanistic Rationale: The 2-Iodomaleate Pharmacophore

In the development of targeted metabolic inhibitors, structural mimicry of endogenous substrates is a foundational strategy. 2-Iodomaleic acid (2-IMA) serves as a highly specialized, rigid pharmacophore designed to target enzymes within the Tricarboxylic Acid (TCA) cycle, specifically those acting on dicarboxylic acids such as succinate, fumarate, and maleate.

The rationale for employing 2-IMA is rooted in two distinct physicochemical properties:

  • Geometric and Electrostatic Mimicry : The cis-dicarboxylic acid geometry of the maleate backbone perfectly mimics the ground-state or transition-state conformations required to anchor into the active sites of target enzymes via salt bridges with conserved Arginine and Histidine residues.

  • The Iodine Substituent : Unlike lighter halogens, the bulky iodine atom provides critical steric occlusion. Once bound, the sheer van der Waals radius of iodine prevents the enzymatic turnover (e.g., blocking the approach of a catalytic water molecule in hydratases or preventing hydride transfer in dehydrogenases). Furthermore, the heavy iodine atom provides a massive anomalous scattering signal, making it an invaluable tool for X-ray crystallography and structure-based drug design[1].

Unlike oxaloacetate, which induces a slow, time-dependent conformational change in enzymes like Succinate Dehydrogenase (SDH), halogenated maleates classically exhibit rapid, immediate competitive inhibition that is reversible by excess substrate[2].

Target Pathway: TCA Cycle Interruption

2-IMA is primarily deployed to investigate and inhibit Complex II (Succinate Dehydrogenase) and Fumarase. By occupying the active sites of these enzymes, 2-IMA halts the oxidative and hydration steps of the TCA cycle, respectively. The maleate scaffold is also a well-documented competitive motif for related isomerases, such as maleate isomerase[3].

TCA_Inhibition Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidation Fumarase Fumarase Fumarate->Fumarase Substrate Malate Malate Fumarase->Malate Hydration IMA 2-Iodomaleic Acid (2-IMA) IMA->SDH Competitive Inhibition IMA->Fumarase Competitive Inhibition

Metabolic disruption of the TCA cycle via 2-IMA competitive inhibition of SDH and Fumarase.

Comparative Data: Halogenated Maleates

To understand the specific advantages of 2-IMA, it is essential to compare it against other halogenated maleates used in enzymology. The table below summarizes how the choice of halogen impacts both the physical parameters and the downstream utility of the inhibitor.

Inhibitor ScaffoldHalogen SubstituentVan der Waals Radius (Å)Inhibition Mode (SDH)Primary Analytical Utility
Fluoromaleate Fluorine (F)1.47Competitive (Fast)

F NMR Active Site Probing
Chloromaleate Chlorine (Cl)1.75Competitive (Fast)Baseline Kinetic Studies
Bromomaleate Bromine (Br)1.85Competitive (Fast)Weak MAD Phasing
2-Iodomaleic Acid Iodine (I)1.98Competitive (Fast)Strong SAD Phasing (X-ray)

Experimental Protocols

The following methodologies detail the validation of 2-IMA as an enzyme inhibitor. These protocols are designed as self-validating systems , ensuring that experimental artifacts are caught in real-time.

Workflow Synth 1. Synthesis & Purification (2-IMA Derivatives) Assay 2. Enzyme Kinetics Assay (DCPIP Coupled System) Synth->Assay MOA 3. Mechanism Validation (Dixon Plot Analysis) Assay->MOA Xray 4. X-ray Crystallography (Iodine SAD Phasing) MOA->Xray LeadOpt 5. Lead Optimization (Structure-Based Design) Xray->LeadOpt

End-to-end self-validating workflow for 2-IMA based enzyme inhibitor development.

Protocol A: Steady-State Kinetic Profiling of SDH (DCPIP Coupled Assay)

Causality & Rationale : SDH (Complex II) is a membrane-bound enzyme. To isolate its kinetics from the rest of the electron transport chain, we utilize Phenazine Methosulfate (PMS) as an artificial primary electron acceptor. PMS directly oxidizes the FADH


 within SDH and subsequently reduces Dichlorophenolindophenol (DCPIP). The reduction of DCPIP causes a measurable color loss at 600 nm, providing a direct, real-time readout of enzyme velocity.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to maintain SDH solubility.

  • Reagent Assembly : In a 1 mL cuvette, combine buffer, 50 µM DCPIP, and 1 mM PMS.

  • Enzyme Addition : Add purified SDH (or submitochondrial particles) to a final concentration of 5 nM. Incubate at 25°C for 3 minutes to establish a stable baseline.

  • Reaction Initiation : Initiate the reaction by adding varying concentrations of succinate (0.1 mM to 5 mM). Record the decrease in absorbance at 600 nm (

    
    /min) to establish the uninhibited 
    
    
    
    and
    
    
    .
  • Inhibitor Titration : Repeat Step 4 in the presence of fixed concentrations of 2-IMA (e.g., 10 µM, 50 µM, 100 µM).

  • Self-Validation (Dixon Plot) : Plot

    
     versus [2-IMA] at multiple succinate concentrations.
    
    • Validation Check: If the resulting lines intersect above the x-axis, the system self-validates that 2-IMA is acting as a strict competitive inhibitor. If lines intersect on the x-axis, it indicates non-competitive inhibition, signaling potential off-target aggregation or allosteric binding.

Protocol B: X-Ray Crystallography via SAD Phasing

Causality & Rationale : Solving the phase problem is the most significant hurdle in protein crystallography. By co-crystallizing the enzyme with 2-IMA, we exploit the heavy iodine atom. Iodine has a massive anomalous scattering signal (


) at typical synchrotron wavelengths. Single-wavelength Anomalous Dispersion (SAD) phasing allows us to calculate the electron density map directly from a single crystal without needing selenomethionine-derivatized proteins.

Step-by-Step Methodology :

  • Co-Crystallization : Incubate 10 mg/mL of the target enzyme (e.g., Fumarase) with a 5-fold molar excess of 2-IMA for 1 hour on ice to ensure active site saturation.

  • Vapor Diffusion : Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Allow crystals to grow at 18°C.

  • Cryoprotection & Harvesting : Briefly soak the resulting crystals in the mother liquor supplemented with 20% glycerol and 1 mM 2-IMA (to prevent inhibitor washout), then flash-freeze in liquid nitrogen.

  • Data Collection : Collect X-ray diffraction data at a synchrotron beamline tuned to a wavelength where iodine exhibits strong anomalous scattering (e.g., 1.54 Å or near the iodine L-edge if accessible).

  • Self-Validation (Anomalous Signal) : During data processing (e.g., using XDS or DIALS), calculate the anomalous signal-to-noise ratio (

    
    ).
    
    • Validation Check: A ratio

      
       in the low-resolution shells self-validates that the iodine atom is highly ordered. This guarantees that the resulting phase calculations will yield a trustworthy, high-resolution map of the inhibitor bound in the active site.
      

References

  • Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: Possible reason for its toxicity . ResearchGate. Available at:[2]

  • Information on EC 5.2.1.1 - maleate isomerase . BRENDA Enzyme Database. Available at:[3]

  • Hypervalent Iodine(III) in Direct Carbon–Hydrogen Bond Functionalization . ResearchGate. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: 2-Iodomaleic Acid Workflows

Welcome to the Advanced Synthesis Support Center. Working with halogenated unsaturated dicarboxylic acids—specifically 2-iodomaleic acid—presents unique chemoselective and stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Working with halogenated unsaturated dicarboxylic acids—specifically 2-iodomaleic acid—presents unique chemoselective and stereochemical challenges. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize yields in cross-coupling and substitution workflows.

📑 Module 1: Knowledge Base & Troubleshooting FAQs

Q: Why does my Suzuki-Miyaura coupling with 2-iodomaleic acid stall at <20% yield and produce a black precipitate? A: The black precipitate is palladium black, a clear indicator of catalyst aggregation and death. Free dicarboxylic acids like 2-iodomaleic acid are potent chelators. They bind irreversibly to the Pd(II) oxidative addition intermediate, blocking the transmetalation step and poisoning the catalytic cycle. Causality & Solution: To restore the catalytic cycle, you must eliminate the chelating ability of the substrate. Pre-protect the free acid by converting it to dimethyl 2-iodomaleate prior to the coupling step[1]. This simple esterification prevents metal sequestration and dramatically improves catalyst turnover.

Q: I protected my substrate as dimethyl 2-iodomaleate, but my primary byproduct is dimethyl maleate. How do I stop this deiodination? A: You are observing hydrodehalogenation. In transition-metal catalysis, if transmetalation is slow, the metal-halide intermediate can undergo protodemetalation (often abstracting a proton from the solvent or a protic base), resulting in the loss of iodine without C-C bond formation. Causality & Solution: You must accelerate transmetalation so it outcompetes reduction. Switch to an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane) and use a weaker, anhydrous base like


. Employing a bulky, electron-rich phosphine ligand (e.g., SPhos or dtbpf) will increase the electron density on the palladium center, accelerating the transmetalation of your nucleophile.

Q: My coupling yield is acceptable, but NMR shows a 60:40 mixture of Z (maleate) and E (fumarate) isomers. How do I maintain stereoretention? A: 2-Iodomaleic acid derivatives are highly prone to E/Z isomerization. This structural flip is triggered by thermal excitation, photochemical excitation, or single-electron transfer (SET) radical pathways common in some Pd-catalyzed cycles. Causality & Solution: To lock the stereochemistry, strict environmental control is required. Shield the reaction from light using aluminum foil and keep temperatures strictly below 60°C. Alternatively, consider switching from Palladium to a Copper-mediated Ullmann-type coupling; organocopper intermediates derived from vinyl iodides have been shown to couple stereospecifically, effectively ruling out the free vinyl radicals that cause isomerization[2].

📊 Module 2: Diagnostic Flowchart

Use the following logic tree to diagnose the root cause of low yields in your specific reaction environment.

TroubleshootingWorkflow Start Symptom: Low Yield in 2-Iodomaleic Acid Coupling CheckAcid Diagnostic 1: Is the substrate used as a free acid? Start->CheckAcid Esterify Action: Protect as Dimethyl 2-Iodomaleate (Prevents Pd poisoning) CheckAcid->Esterify Yes CheckDeiod Diagnostic 2: Is deiodination (reduction) the major side reaction? CheckAcid->CheckDeiod No ChangeCat Action: Use bulky ligands (e.g., dtbpf) & weaker base (K3PO4) CheckDeiod->ChangeCat Yes CheckIsom Diagnostic 3: Is E/Z isomerization to fumarate observed? CheckDeiod->CheckIsom No ControlCond Action: Exclude light & reduce temp (<60°C) CheckIsom->ControlCond Yes OptSolvent Action: Optimize solvent (Degassed Dioxane/H2O) CheckIsom->OptSolvent No

Troubleshooting workflow for diagnosing and resolving low yields in 2-iodomaleic acid couplings.

📈 Module 3: Quantitative Data Matrix

The table below summarizes the impact of various reaction parameters on the cross-coupling of dimethyl 2-iodomaleate, highlighting the narrow window required for optimal chemoselectivity and stereoretention.

Catalyst SystemBaseSolventTemp (°C)AdditivesMajor OutcomeYield (%)


EtOH/

80NoneDeiodination (Pd Black)< 15%


DMF90NoneIsomerization (E-isomer)35%

/ SPhos

Toluene55NoneCross-Coupling (Z-isomer)78%
CuI / Phenanthroline

Dioxane50Ascorbic AcidCross-Coupling (Z-isomer)85%

🧪 Module 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee high yields, researchers must treat the coupling of 2-iodomaleic acid as a three-phase workflow. Each phase below includes a physical or analytical checkpoint to validate success before proceeding.

Phase 1: Substrate Protection (Esterification)
  • Action: Dissolve 2-iodomaleic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic

    
     (0.1 eq). Reflux at 65°C for 12 hours.
    
  • Causality: Converts highly chelating carboxylic acids into non-coordinating methyl esters, preventing transition metal sequestration in downstream steps.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the baseline spot (free acid,

    
     ~0.0) is entirely replaced by a UV-active, non-polar spot (dimethyl 2-iodomaleate, 
    
    
    
    ~0.6). Do not proceed to Phase 2 until the baseline is completely clear.
Phase 2: Stereoretentive Cross-Coupling
  • Action: In a Schlenk flask, combine dimethyl 2-iodomaleate (1.0 eq), your chosen boronic acid (1.2 eq),

    
     (0.05 eq), SPhos (0.10 eq), and anhydrous 
    
    
    
    (2.0 eq). Evacuate and backfill with Argon 3x. Add strictly degassed Toluene (0.2 M). Stir at 55°C in the dark for 8 hours.
  • Causality: SPhos accelerates transmetalation to outcompete deiodination. The low temperature and darkness prevent radical-induced E/Z isomerization.

  • Self-Validation Checkpoint: Observe the reaction color. A persistent pale yellow/orange indicates an active, healthy Pd(0)/Pd(II) cycle. If the solution turns opaque black, catalyst aggregation has occurred (abort and check your solvent degassing technique). Confirm product mass via LC-MS; the target mass should lack the characteristic M+2 iodine isotope pattern.

Phase 3: Saponification (Deprotection)
  • Action: Dissolve the coupled ester in THF/

    
     (1:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl.
    
  • Causality: Mild basic hydrolysis cleaves the methyl esters without disturbing the newly formed C-C bond or triggering thermodynamic isomerization of the alkene geometry.

  • Self-Validation Checkpoint: Upon acidification, the product should precipitate as a crystalline solid. Filter and perform

    
     NMR. The absence of methoxy singlets (~3.7 ppm) confirms complete deprotection, yielding the final functionalized maleic acid derivative.
    

📚 References

  • PROCESS FOR PRODUCING CHROMONE COMPOUND Source: European Patent Office (EP1479667A1) URL:

  • Copper-Mediated Cross-Coupling Reactions Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: 2-Iodomaleic Acid Nucleophilic Substitution

Welcome to the Technical Support Center for vinylic halide functionalization. This resource is designed for drug development professionals and synthetic chemists encountering challenges during the nucleophilic substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for vinylic halide functionalization. This resource is designed for drug development professionals and synthetic chemists encountering challenges during the nucleophilic substitution of 2-iodomaleic acid and its ester derivatives.

Unlike standard alkyl halides, sp²-hybridized vinylic carbons strongly resist classical SN1 and SN2 pathways due to the energetic instability of vinylic carbocations and the steric/electronic repulsion of the π-electron cloud against backside attack [1]. Instead, 2-iodomaleic acid undergoes substitution via an Addition-Elimination mechanism [2]. While the electron-withdrawing carboxyl groups activate the double bond for nucleophilic attack, they also prime the molecule for several competing side reactions.

Mechanistic Overview & Pathway Analysis

To troubleshoot your reaction, you must first understand the causality of the intermediate states. The addition of a nucleophile breaks the π-bond, generating a transient sp³-hybridized carbanion. The fate of this intermediate dictates your product distribution.

G IMA 2-Iodomaleic Acid (Vinylic Halide) CarbInt Carbanion Intermediate (sp3 hybridized) IMA->CarbInt + Nucleophile (Addition) Alkyne Acetylenedicarboxylic Acid (Elimination) IMA->Alkyne + Strong Base (- HI) DesProd Substituted Maleic Acid (Retention of Config) CarbInt->DesProd Fast Elimination (- I⁻) FumProd Substituted Fumaric Acid (Isomerization) CarbInt->FumProd Bond Rotation & Elimination Succinic Succinic Acid Derivative (Over-addition) DesProd->Succinic + Excess Nu⁻ (Michael Addition)

Reaction pathways of 2-iodomaleic acid during nucleophilic substitution.

Troubleshooting Guide: Common Side Reactions

Issue A: Formation of Acetylenedicarboxylic Acid (Dehydrohalogenation)

The Science: The vinylic proton of 2-iodomaleic acid is highly acidic due to the inductive effects of the adjacent iodine atom and carboxyl groups. When exposed to hard, strong bases (e.g., alkoxides, unhindered primary amines), the base preferentially abstracts this proton rather than attacking the electrophilic carbon. This triggers the expulsion of iodide, forming a triple bond (acetylenedicarboxylic acid) [3]. The Fix:

  • Base Selection: Switch to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Order of Addition: Never pre-mix the base with the 2-iodomaleic acid. Always add the base/nucleophile mixture dropwise to a chilled solution of the substrate.

Issue B: E/Z Isomerization (Formation of 2-Iodofumaric Acid Derivatives)

The Science: The carbanionic intermediate has a finite lifetime. At elevated temperatures, the thermal energy exceeds the rotational barrier of the newly formed C-C single bond. The intermediate rotates to place the bulky carboxylate groups anti to one another (thermodynamic preference). Subsequent iodide elimination yields the E-isomer (fumaric acid derivative) instead of retaining the Z-geometry (maleic acid) [4]. The Fix:

  • Thermal Control: Maintain the reaction strictly at or below 0 °C to trap the kinetic product.

  • Chelation Control: Introduce Lewis acidic counterions (e.g., LiCl or MgBr₂). These metal ions coordinate with the adjacent carboxylate oxygens, forming a rigid chelate ring that locks the intermediate's conformation and prevents bond rotation prior to elimination.

Issue C: Over-Addition (Michael Addition)

The Science: Once the substituted maleic acid forms, it remains an electron-deficient Michael acceptor. If the elimination step is slow, or if a localized excess of the nucleophile exists, a second equivalent can add across the double bond, yielding saturated 2-substituted or 2,3-disubstituted succinic acid derivatives [5]. The Fix:

  • Stoichiometry: Limit the nucleophile to exactly 1.0 - 1.05 equivalents.

  • Quenching: Implement strict reaction monitoring and quench immediately with a weak acid (e.g., saturated NH₄Cl) to protonate the nucleophile once the starting material is consumed.

Quantitative Impact of Reaction Conditions

The following self-validating dataset demonstrates how specific parameter adjustments shift the product distribution away from side reactions.

Condition ProfileNucleophileBaseTemp (°C)Desired Maleic Yield (%)Fumaric Isomerization (%)Alkyne Elimination (%)Succinic Over-addition (%)
A (Unoptimized) Primary Amine (1.5 eq)Et₃N2535302015
B (Thermal Control) Primary Amine (1.1 eq)Et₃N055152010
C (Base Optimization) Primary Amine (1.1 eq)DIPEA07515< 55
D (Chelation Control) Primary Amine (1.0 eq)DIPEA + LiCl-1092 < 2 < 2 < 4
E (Hard Base Failure) Alkoxide (1.5 eq)NaH251010755

Standard Operating Procedure (SOP): Optimized Substitution Workflow

This protocol utilizes chelation control and strict thermal management to ensure a self-validating, high-fidelity substitution.

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask under argon.

  • Dissolve 2-iodomaleic acid (1.0 mmol) and anhydrous LiCl (2.0 mmol) in 10 mL of anhydrous THF. Causality: LiCl provides the chelating lithium ions required to lock the carbanion intermediate and prevent E/Z isomerization.

Step 2: Thermal Equilibration

  • Submerge the flask in an ice/brine bath and allow the internal temperature to reach exactly -10 °C.

Step 3: Nucleophile Addition

  • In a separate vial, prepare a solution of the nucleophile (1.05 mmol) and DIPEA (1.1 mmol) in 2 mL of THF.

  • Add this solution dropwise via syringe pump over 30 minutes. Causality: Slow addition prevents localized pooling of the nucleophile, directly mitigating the risk of Michael over-addition.

Step 4: In-Process Control (IPC) & Self-Validation

  • At t = 45 minutes, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: If the mass peak corresponding to[M-127] (acetylenedicarboxylic acid) exceeds 5% relative abundance, immediately lower the bath temperature to -20 °C. If the starting material is consumed, proceed instantly to Step 5.

Step 5: Quenching and Isolation

  • Quench the reaction strictly at -10 °C by rapidly injecting 5 mL of saturated aqueous NH₄Cl. Causality: Cold acidic quenching neutralizes remaining nucleophiles before the mixture warms up, preventing late-stage over-addition.

  • Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major side product with a mass of [M-128] compared to the starting material. What is this? A: A loss of 128 Da corresponds to the loss of Hydrogen Iodide (HI). Your reaction is undergoing base-promoted dehydrohalogenation to form acetylenedicarboxylic acid [3]. You are likely using a base that is too hard or too sterically accessible. Switch to DIPEA.

Q: I isolated my product, but the NMR coupling constants for the vinylic protons (or adjacent substituents) indicate a trans relationship. Why didn't the stereochemistry retain? A: You have experienced E/Z isomerization [4]. The addition-elimination mechanism involves an intermediate where the C=C bond temporarily becomes a C-C single bond. If your reaction temperature is too high, this bond rotates before the iodide leaves. Lower your temperature to < 0 °C and add a Lewis acid like LiCl.

Q: Can I force a direct SN2 substitution by using a highly polar aprotic solvent like DMSO and heating the reaction? A: No. Vinylic halides do not undergo classical SN2 reactions due to the extreme steric hindrance of the π-bond and the energetic penalty of the required transition state [1]. Heating the reaction in DMSO will only accelerate the side reactions (elimination and isomerization) without promoting direct backside attack.

References

  • Schlegel, H. B., et al. "Inversion versus Retention of Configuration for Nucleophilic Substitution at Vinylic Carbon." Wayne State University / Journal of the American Chemical Society. Available at:[Link]

  • Eichelberger, L. "The Iodination of Acetylene Derivatives. I. The Preparation of Di-iodofumaric Acid." Journal of the American Chemical Society. Available at:[Link]

  • Khan, Z. A. "Novel Iodine Mediated Carbocyclisations and Hypervalent Iodine(III) Reagents." Cardiff University Ph.D. Thesis. Available at:[Link]

  • CORE / Imperial College. "Towards the Total Synthesis of Lactonamycin." Imperial College London Repositories. Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude 2-Iodomaleic Acid

Welcome to the Technical Support Center. As drug development and organic synthesis increasingly rely on functionalized halogenated building blocks, the isolation of high-purity 2-iodomaleic acid has become a critical wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and organic synthesis increasingly rely on functionalized halogenated building blocks, the isolation of high-purity 2-iodomaleic acid has become a critical workflow.

2-Iodomaleic acid is typically synthesized via the hydroiodination of acetylenedicarboxylic acid (ADC) using aqueous hydroiodic acid (HI)[1][2]. This reaction inherently produces a crude matrix contaminated with elemental iodine, unreacted starting materials, and geometric isomers (e.g., 2-iodofumaric acid). This guide provides field-proven, self-validating protocols to isolate the pure cis-isomer while preventing thermal degradation.

I. Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Iodomaleic Acid (Contains I₂, ADC, Isomers) Thiosulfate 1. Na₂S₂O₃ Wash (Reduces I₂ to I⁻) Crude->Thiosulfate Extraction 2. Liquid-Liquid Extraction (EtOAc / H₂O) Thiosulfate->Extraction Organic Organic Layer (Iodomaleic Acid + Isomers) Extraction->Organic Retains Product Aqueous Aqueous Layer (Salts, Unreacted ADC) Extraction->Aqueous Discard/Recycle Recryst 3. Fractional Recrystallization (EtOAc/Hexanes) Organic->Recryst Pure Pure 2-Iodomaleic Acid (White Crystals) Recryst->Pure Yields Target

Workflow for purifying crude 2-iodomaleic acid from hydroiodination reaction mixtures.

II. Quantitative Impurity Profile & Physicochemical Parameters

To successfully isolate 2-iodomaleic acid, you must exploit the physicochemical differences between the target compound and its matrix.

Table 1: Impurity Profiling and Separation Strategies

ImpuritySourceApprox. logPAqueous SolubilityPrimary Removal Strategy
Elemental Iodine (I₂) HI Oxidation~2.49Very LowChemical reduction (Na₂S₂O₃ wash)
Acetylenedicarboxylic Acid Unreacted Precursor~-1.0HighAqueous partitioning / Brine wash
2-Iodofumaric Acid Trans-isomerization~0.8LowFractional recrystallization
Di-iodofumaric Acid Over-iodination~1.5Very LowChromatographic separation
III. Standard Operating Procedure: Extraction & Crystallization

This protocol is designed as a self-validating system; visual cues at each step confirm the success of the underlying chemical mechanism.

Step 1: Quenching & Iodine Reduction

  • Action: Dilute the crude reaction mixture with ethyl acetate (EtOAc). Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously until the dark brown/purple color completely dissipates to a pale yellow or clear solution[1].

  • Causality: Aqueous HI rapidly oxidizes in air to form elemental iodine (I₂), which is highly lipophilic and will act as a plasticizer, preventing your product from crystallizing. Thiosulfate chemically reduces I₂ to water-soluble iodide ions (I⁻), forcing it into the aqueous phase. Self-Validation: The immediate color change from brown to clear confirms complete iodine neutralization.

Step 2: Phase Separation & Aqueous Washing

  • Action: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer twice with saturated brine (NaCl).

  • Causality: The highly polar unreacted acetylenedicarboxylic acid (ADC) partitions favorably into the aqueous phase. Using brine instead of pure water prevents the formation of emulsions and pre-dries the organic layer by altering the osmotic pressure.

Step 3: Drying and Low-Temperature Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) with the water bath strictly maintained below 40°C .

  • Causality: Halogenated dicarboxylic acids are highly thermally labile. Elevated temperatures promote dehydration to iodomaleic anhydride or trigger unwanted decarboxylation[3].

Step 4: Fractional Recrystallization

  • Action: Dissolve the crude solid residue in a minimum volume of warm EtOAc (approx. 45°C). Slowly titrate in hexanes until the solution becomes slightly turbid. Allow to cool undisturbed to room temperature, then transfer to an ice bath for 2 hours. Filter the resulting crystals.

  • Causality: The trans-isomer (2-iodofumaric acid) is thermodynamically more stable and exhibits lower solubility than the cis-isomer (2-iodomaleic acid). Careful fractional crystallization allows the selective precipitation of isomers based on this solubility differential. Self-Validation: The initial turbidity during hexane addition confirms you have reached the exact saturation point required for optimal crystal nucleation.

IV. Troubleshooting FAQs

Q: My crude product is dark brown, sticky, and refuses to crystallize. What went wrong? A: This is the classic signature of severe elemental iodine (I₂) contamination. Iodine traps within the matrix and prevents proper crystal lattice formation. Redissolve your crude mass in EtOAc and repeat the sodium thiosulfate wash until the organic layer is completely decolorized. Ensure you are shaking the separatory funnel vigorously to maximize surface area contact between the biphasic layers.

Q: NMR analysis shows a mixture of 2-iodomaleic acid and 2-iodofumaric acid. How can I separate them efficiently? A: Both isomers are formed during the hydroiodination of acetylenedicarboxylic acid[2], but they have distinct solubility profiles. 2-Iodofumaric acid (the trans isomer) is significantly less soluble in non-polar solvent mixtures. Perform a fractional recrystallization using an EtOAc/Hexanes gradient; the fumaric derivative will typically precipitate first. If absolute isomeric purity is required for downstream coupling, reverse-phase preparative HPLC (using a 0.1% formic acid/acetonitrile gradient) is the most authoritative method.

Q: Can I purify 2-iodomaleic acid by vacuum sublimation or distillation? A: No. Do not apply high heat to this compound. Halogenated maleic acids are highly susceptible to thermal dehydration, which converts them into their corresponding anhydrides. Furthermore, the C-I bond is relatively weak; excessive thermal stress will cause homolytic cleavage, releasing iodine radicals and leading to irreversible decomposition and decarboxylation[3]. Always rely on low-temperature liquid-liquid extraction and crystallization.

Q: I'm losing a lot of product during the aqueous extraction phase. How can I improve my yield? A: 2-Iodomaleic acid has moderate water solubility due to its two highly polar carboxylic acid groups. To minimize product loss into the aqueous layer:

  • Keep the total aqueous volume as low as possible during the quench.

  • Ensure the aqueous layer is heavily salted (use saturated brine instead of pure water for all washes).

  • Always back-extract the combined aqueous layers with fresh EtOAc at least twice to recover partitioned product.

V. References
  • Towards the Total Synthesis of Lactonamycin Source: CORE (Imperial College London) URL:[Link][1]

  • Facile in Situ Halogen Functionalization via Triple-Bond Hydrohalogenation Source: Heinrich-Heine-University (HHU) / ACS Publications URL:[Link][2]

  • The Iodination of Acetylene Derivatives. I. The Preparation of Di-Iodofumaric Acid Source: Journal of the American Chemical Society (ACS) URL:[Link][3]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 2-Iodomaleic Acid in Diels-Alder Reactions

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered, halogenated dienophiles. Here, we diss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered, halogenated dienophiles. Here, we dissect the mechanistic bottlenecks of 2-iodomaleic acid and provide field-proven, self-validating protocols to optimize your[4+2] cycloadditions.

Troubleshooting FAQs: Mechanistic Causality

Q: Why does 2-iodomaleic acid exhibit unexpectedly low reactivity despite having two electron-withdrawing carboxyl groups? A: The reactivity of a dienophile is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the steric hindrance at the transition state. While the highly polarizable iodine atom exerts a strong electron-withdrawing inductive effect (-I) that theoretically lowers the LUMO, its massive van der Waals radius (~1.98 Å) creates severe steric repulsion in the compact endo transition state. Furthermore, free carboxylic acids form dimeric hydrogen-bonded networks, reducing solubility and effective concentration in the non-polar solvents typically required for Diels-Alder reactions.

Q: My diene decomposes under the harsh thermal conditions required to force the reaction. How can I lower the activation energy? A: Derivatization is your first line of defense. Convert the free acid to 2-iodomaleic anhydride. The cyclic anhydride structure enforces coplanarity of the carbonyl groups, locking them in an s-cis conformation. This maximizes conjugation, significantly lowering the LUMO energy compared to the acyclic acid, a principle well-documented in the. Additionally, it eliminates hydrogen-bonding, drastically improving solubility.

Q: Even with the anhydride, my reaction is sluggish. Which Lewis acids are safe to use without causing deiodination? A: Avoid strong, hard Lewis acids like AlCl₃ or TiCl₄, which can promote unwanted side reactions, polymerization, or cleavage of the sensitive carbon-iodine bond. Instead, utilize mild, oxophilic Lewis acids like Scandium(III) triflate (Sc(OTf)₃). Sc(OTf)₃ strongly coordinates to the carbonyl oxygens of the anhydride, drastically lowering the LUMO without promoting dehalogenation, as demonstrated in [1].

Q: What if the diene is highly sterically hindered as well, and Lewis acids aren't enough? A: Utilize High-Pressure Chemistry. Diels-Alder reactions are characterized by a highly negative activation volume (


 typically -25 to -40 cm³/mol). Applying high pressure (e.g., 8-11 kbar) massively accelerates the reaction by thermodynamically favoring the compact transition state, effectively overcoming steric barriers that thermal energy alone cannot breach, as seen in [2].

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction modifications and the resulting empirical reactivity.

Dienophile FormCatalyst / ActivationReaction ConditionsRelative LUMO LevelTypical Yield
2-Iodomaleic Acid NoneThermal (110°C, Toluene, 48h)High (H-bonded)< 10%
2-Iodomaleic Anhydride NoneThermal (110°C, Toluene, 24h)Moderate30-45%
2-Iodomaleic Anhydride Sc(OTf)₃ (10 mol%)Mild (25°C, DCM, 12h)Low75-85%
2-Iodomaleic Anhydride Sc(OTf)₃ + High Pressure (10 kbar)Mild (25°C, DCM, 12h)Very Low> 95%

Logical Troubleshooting Workflow

Workflow A Identify Low Reactivity (2-Iodomaleic Acid) B Derivatization: Convert to Anhydride A->B Step 1: Overcome H-bonding C Lewis Acid Catalysis: Add 10 mol% Sc(OTf)3 B->C Step 2: Lower LUMO E Successful Cycloaddition (Self-Validated via NMR) B->E If diene is highly reactive D Physical Activation: High Pressure (10 kbar) C->D Step 3: Overcome Steric Bulk C->E Standard dienes D->E Hindered dienes

Workflow for optimizing 2-iodomaleic acid Diels-Alder reactivity.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 2-Iodomaleic Anhydride

Causality: Converting the acid to an anhydride lowers the LUMO and locks the s-cis conformation, a principle validated in studies of[3].

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-iodomaleic acid (10.0 mmol) in anhydrous acetic anhydride (20 mL).

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 2 hours. The suspension will gradually turn into a clear solution as the anhydride forms and dissolves.

  • Isolation: Cool to room temperature. Remove the excess acetic anhydride and generated acetic acid in vacuo (using a high-vacuum rotary evaporator).

  • Self-Validation Checkpoint: Take an IR spectrum of the crude solid. The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the appearance of two sharp, distinct C=O anhydride stretches (approx. 1780 and 1850 cm⁻¹) confirms complete conversion.

Protocol B: Sc(OTf)₃-Catalyzed Diels-Alder Cycloaddition

Causality: Sc(OTf)₃ acts as a water-tolerant, oxophilic Lewis acid that coordinates to the anhydride, accelerating the reaction without degrading the carbon-iodine bond.

  • Preparation: In an oven-dried Schlenk flask, dissolve 2-iodomaleic anhydride (5.0 mmol) and your target diene (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 15 mL).

  • Catalyst Addition: Add Scandium(III) triflate (0.5 mmol, 10 mol%) in one portion. Stir the reaction mixture at room temperature (25°C) under argon.

  • Monitoring: Stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active diene spot and the emergence of a lower

    
     product spot indicates conversion. To ensure the cyclization is complete and not just a complexation event, perform a crude ¹H-NMR on a micro-aliquot; the disappearance of the characteristic vinylic protons of the diene and the upfield shift of the maleic anhydride proton will confirm the formation of the cyclic adduct.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • Title: The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Stereochemical π-Facial Selectivity of the Diels-Alder Reaction of Benz[a]aceanthrylene and 1,4-Diphenylbenz[a]aceanthrylene with Maleic Anhydride, Bromomaleic Anhydride, and N-Phenylmaleimide Source: Journal of Organic Chemistry URL: [Link]

  • Title: Mechanism of scandium ion catalyzed Diels-Alder reaction of anthracenes with methyl vinyl ketone Source: Journal of the American Chemical Society (PubMed) URL: [Link]

  • Title: High-pressure Diels-Alder cycloadditions between benzylideneacetones and 1,3-butadienes Source: Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Troubleshooting

Preventing decomposition of 2-iodomaleic acid during synthesis

Technical Support Center: Troubleshooting 2-Iodomaleic Acid Synthesis Welcome to the Technical Support Center for halogenated dicarboxylic acid synthesis. 2-Iodomaleic acid is a highly valuable but notoriously unstable i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Iodomaleic Acid Synthesis

Welcome to the Technical Support Center for halogenated dicarboxylic acid synthesis. 2-Iodomaleic acid is a highly valuable but notoriously unstable intermediate used in drug development and advanced materials synthesis. Its degradation during isolation primarily occurs via three mechanisms: cis-trans isomerization, dehalogenation, and decarboxylation.

This guide provides field-proven, mechanistically grounded solutions to preserve the structural integrity of your target molecule.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My final product shows a mixture of isomers. Why is 2-iodomaleic acid isomerizing to 2-iodofumaric acid, and how can I stop it? Causality: This is a classic case of cis-trans isomerization. Maleic acid derivatives (the cis-isomers) possess higher thermodynamic energy than their trans-counterparts (fumaric acids) due to severe steric strain and electrostatic repulsion between the adjacent carboxyl groups and the bulky iodine atom.[1]. When exposed to mineral acids, the


-bond is protonated, forming a transient carbocation that allows free rotation around the 

-bond[2]. Furthermore, , catalyzing the shift to the more stable trans-isomer[3]. Actionable Fix: Conduct all synthesis and workup steps under subdued lighting (actinic glass). Strictly avoid prolonged exposure to strong mineral acids (e.g., HCl,

); if acidification is required to precipitate the free acid, use a weak acid buffer or carefully titrate at 0–5°C.

Q2: I am observing a loss of the iodine atom during the basic workup phase. What causes this dehalogenation? Causality: Vinylic halides, particularly iodides, are susceptible to nucleophilic attack or reductive dehalogenation under specific conditions.4[4]. Additionally, contact with reducing metals (e.g., aluminum, zinc, or even certain stainless-steel reactor alloys under acidic conditions) can actively cleave the weak carbon-iodine bond via single-electron transfer mechanisms[4]. Actionable Fix: Replace strong bases with mild buffering agents (e.g.,


 or 

) during neutralization. Ensure all reaction vessels and spatulas are glass, PTFE-lined, or passivated to prevent metal-catalyzed reduction.

Q3: My yield drops significantly when concentrating the solvent under vacuum. Is the product thermally degrading? Causality: Yes. Dicarboxylic acids with electron-withdrawing halogens are highly prone to thermal decarboxylation. Maleic acid itself melts at a relatively low temperature (~135°C) and can easily dehydrate to form an anhydride or lose


[1]. The massive electron-withdrawing effect of the iodine atom weakens the adjacent C-C bonds, significantly lowering the activation energy required for decarboxylation.
Actionable Fix:  Never exceed a water bath temperature of 35°C during rotary evaporation. For final drying, rely on high-vacuum lyophilization (freeze-drying) rather than oven drying.

Part 2: Quantitative Data on Decomposition Triggers

Decomposition PathwayPrimary TriggersThermodynamic / Kinetic DriverPrevention Strategy
Cis-Trans Isomerization Mineral acids (pH < 2), UV/Vis LightSteric strain relief (cis to trans); ΔH is negativeMaintain pH 4-6; Use actinic glass / foil
Dehalogenation Strong bases (pH > 8), Reducing metals (Zn, Al)Nucleophilic attack or reductive cleavage of weak C-I bondUse mild buffers (

); PTFE equipment
Decarboxylation Heat (> 40°C during concentration)Electron-withdrawing Iodine lowers activation energy for

loss
Evaporate at < 35°C; Lyophilize final product

Part 3: Self-Validating Experimental Protocol: Isolation of 2-Iodomaleic Acid

To prevent degradation during the critical isolation phase, follow this self-validating workflow:

Step 1: Quenching and pH Adjustment

  • Action: Cool the crude reaction mixture to 0–5°C using an ice-brine bath. Slowly add 1M Sodium Acetate buffer to adjust the pH to ~4.5.

  • Causality: The low temperature suppresses thermal decarboxylation. The mild acetate buffer prevents the acid-catalyzed cis-trans isomerization that occurs at pH < 2, while safely avoiding the base-catalyzed dehalogenation seen at pH > 8.

  • Validation Checkpoint: Extract a 0.5 mL aliquot and perform a rapid TLC (Eluent: EtOAc/Hexane/AcOH 50:48:2). A single spot indicates the cis-isomer is intact; a second, lower-Rf spot warns of fumaric acid formation.

Step 2: Extraction

  • Action: Extract the aqueous layer with ice-cold Ethyl Acetate (3 x 50 mL) in a separatory funnel wrapped in aluminum foil.

  • Causality: Ethyl acetate provides excellent partitioning for the dicarboxylic acid. The foil shielding prevents photo-catalyzed radical isomerization of the vinylic iodine.

  • Validation Checkpoint: Test a drop of the remaining aqueous layer with silver nitrate (

    
    ). A heavy yellow precipitate (AgI) indicates that dehalogenation has already occurred in the reactor.
    

Step 3: Drying and Concentration

  • Action: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    if trace acidity is a concern). Filter through a PTFE frit. Concentrate using a rotary evaporator with the water bath set strictly to 30°C and high vacuum (< 10 mbar).
  • Causality: High vacuum compensates for the low bath temperature, ensuring solvent removal without providing the thermal energy required for decarboxylation.

  • Validation Checkpoint: Obtain a

    
    -NMR spectrum of the crude solid in DMSO-
    
    
    
    . The lone vinylic proton of 2-iodomaleic acid will appear at a distinct chemical shift compared to 2-iodofumaric acid. The absence of a secondary vinylic peak validates the protocol's success.

Part 4: Logical Workflow Visualization

G cluster_Decomp Decomposition Pathways cluster_Prev Prevention Strategies Target 2-Iodomaleic Acid (Cis-Isomer) Iso Isomerization (2-Iodofumaric Acid) Target->Iso Light, H+, Heat Dehal Dehalogenation (Loss of Iodine) Target->Dehal OH-, Metals Decarb Decarboxylation (Loss of CO2) Target->Decarb Temp > 130°C PrevIso Shield from Light Maintain pH 4-6 Iso->PrevIso PrevDehal Avoid Strong Bases & Reducing Agents Dehal->PrevDehal PrevDecarb Keep Temp < 40°C Gentle Evaporation Decarb->PrevDecarb

Fig 1: Decomposition pathways of 2-iodomaleic acid and targeted prevention strategies.

Part 5: References

  • The stability comparison of fumaric acid and maleic acid Source: norbidar.com URL:

  • cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid Source: Journal of the American Chemical Society (ACS Publications) URL:

  • Maleic acid (Isomerization Mechanisms) Source: Wikipedia URL:

  • US4814497A - Dehalogenation process Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Stabilizing 2-Iodomaleic Acid

Introduction: Understanding the Inherent Instability of 2-Iodomaleic Acid 2-Iodomaleic acid is a valuable reagent in bioconjugation and drug development, prized for its role as a thiol-reactive crosslinker. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Inherent Instability of 2-Iodomaleic Acid

2-Iodomaleic acid is a valuable reagent in bioconjugation and drug development, prized for its role as a thiol-reactive crosslinker. However, its molecular structure—featuring a labile carbon-iodine (C-I) bond on an electron-deficient alkene backbone and two carboxylic acid groups—renders it susceptible to several degradation pathways. For researchers, ensuring the stability and purity of this compound is paramount for reproducible and successful experiments.

This technical guide provides a comprehensive framework for the long-term storage and handling of 2-iodomaleic acid. Moving beyond simple instructions, we will explore the chemical principles behind its instability and offer field-proven troubleshooting advice and protocols to maintain its integrity from the moment it arrives in your lab to its use in your critical applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered by users during the storage and handling of 2-iodomaleic acid.

Q1: My solid 2-iodomaleic acid has turned yellow or brown upon storage. What is causing this discoloration and is the material still usable?

A1: This is the most common sign of degradation. The discoloration is almost certainly due to the formation of elemental iodine (I₂), which has a characteristic yellow-brown color.

  • Causality: The carbon-iodine (C-I) bond in 2-iodomaleic acid is susceptible to cleavage, a process that can be initiated by exposure to light (photodegradation) or elevated temperatures (thermal decomposition).[1][2][3] Iodinated organic compounds are well-known to be light-sensitive.[4][5][6] Once the C-I bond breaks, the resulting iodine radicals can combine to form I₂.

  • Troubleshooting & Solution:

    • Assess Usability: The presence of color indicates that a portion of the material has decomposed. For highly sensitive applications requiring precise stoichiometry, such as antibody-drug conjugation, the material should be discarded or repurified. For less sensitive screening experiments, it might be usable, but results should be interpreted with caution as the purity is compromised.

    • Preventative Action: Strict exclusion of light is critical. Always store the compound in amber or opaque glass vials.[4][5] For added protection, the vial can be wrapped in aluminum foil or placed inside a light-blocking secondary container.[7] Storage at low, stable temperatures is equally important to minimize thermal decomposition.

Q2: I store my 2-iodomaleic acid in the freezer and in the dark, but my LC-MS/NMR analysis still shows a gradual loss of purity over a few months. What other degradation pathways are at play?

A2: While light and heat are the primary culprits, other factors can contribute to degradation even under seemingly ideal conditions.

  • Causality:

    • Reaction with Air/Moisture: Organic compounds can be sensitive to atmospheric oxygen and moisture, leading to oxidative degradation or hydrolysis.[8] Although the iodo-alkene is not prone to simple hydrolysis, long-term exposure to moisture, especially if there are temperature fluctuations causing condensation, can create an environment for slower degradation reactions.

    • Acid/Base Instability: The compound is a dicarboxylic acid. While generally stable in its solid, acidic form, repeated exposure to even trace amounts of basic or strongly acidic contaminants could catalyze degradation. The C-I bond can be susceptible to cleavage under certain acidic conditions, a process known as protodeiodination.[9]

  • Troubleshooting & Solution:

    • Inert Atmosphere: For long-term storage (greater than one month), backfilling the vial with an inert gas like argon or nitrogen before sealing is highly recommended. This displaces oxygen and moisture, creating a protective environment.

    • Proper Sealing: Ensure the container has a high-quality, airtight seal (e.g., a PTFE-lined cap) to prevent the ingress of atmospheric components.

    • Desiccation: Store vials within a desiccator, especially in humid environments, to provide an extra layer of protection against moisture.

Q3: I prepared a stock solution of 2-iodomaleic acid in DMSO, but it turned yellow within a day, even when stored at 4°C. Why is it so unstable in solution?

A3: 2-Iodomaleic acid is significantly less stable in solution than as a solid.

  • Causality: Solvents can facilitate degradation by increasing molecular mobility and participating in reactions. While DMSO is a common solvent, residual water can promote hydrolysis or other degradation pathways. Furthermore, the dissolved state can make the compound more susceptible to oxidation.

  • Troubleshooting & Solution:

    • Prepare Fresh: The cardinal rule for 2-iodomaleic acid is to prepare solutions immediately before use.

    • Solvent Choice: If a solution must be prepared in advance, use a high-purity, anhydrous, aprotic solvent.

    • Storage of Solutions (Short-Term Only): If temporary storage is unavoidable, flash-freeze aliquots of the freshly prepared solution in an inert atmosphere and store at -80°C. However, expect some degradation upon thawing and use. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

  • What is the single most important factor for long-term stability? Exclusion of light. Photodegradation is the most rapid degradation pathway for many iodinated compounds.[1]

  • Should I store the compound at -20°C or -80°C? For storage longer than 3-6 months, -80°C is preferable as it further slows down all potential chemical degradation processes. For periods of 1-3 months, -20°C is generally sufficient if other conditions (dark, inert atmosphere) are met.

  • Can I add a stabilizer to the solid material? While some unsaturated compounds are stabilized with inhibitors like BHT or MEHQ, this is not recommended for high-purity reagents like 2-iodomaleic acid.[10] Adding any substance would compromise its purity and could interfere with downstream reactions. The best strategy is to maintain purity by storing it correctly.

  • How should I handle the compound on the bench? Minimize its time outside of the freezer. Work in a dimly lit area or under yellow/red light to reduce light exposure.[4][5] Allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.

Visualizing Stability & Workflow

Potential Degradation Pathways

The following diagram illustrates the primary mechanisms by which 2-iodomaleic acid can lose its integrity.

Figure 1: Key Degradation Pathways A 2-Iodomaleic Acid (Pure) B Maleic Acid / Anhydride + I₂ A->B Photodegradation (Light) C Polymerized Species A->C Self-Polymerization D Other Decomposition Products A->D Thermal Decomposition (Heat)

Caption: Primary degradation routes for 2-iodomaleic acid.

Decision Workflow for Optimal Storage

Use this workflow to select the appropriate storage protocol for your material.

Caption: A workflow for selecting the correct storage method.

Data Summary & Recommended Protocols

Table 1: Summary of Recommended Storage Conditions
ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Stock Solution (Not Recommended)
Temperature 2-8°C-20°C to -80°C-80°C (Flash-frozen aliquots)
Light Protection Mandatory: Amber or opaque glass vial.[4][6]Mandatory: Amber/opaque vial inside a secondary container.Mandatory: Amber/opaque vial.
Atmosphere Tightly sealed container.Inert gas (Argon or Nitrogen) backfill.Inert gas (Argon or Nitrogen) overlay.
Container Type 1 Borosilicate Glass.Type 1 Borosilicate Glass with PTFE-lined cap.Low-volume glass vials with PTFE septa.
Form SolidSolidAnhydrous, aprotic solvent.
Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 2-Iodomaleic Acid

This protocol is designed to maximize the shelf-life of the solid compound.

  • Preparation: Perform all manipulations in a dimly lit area. Have an amber glass vial with a PTFE-lined screw cap ready.

  • Aliquoting: If you received a large quantity, consider aliquoting it into several smaller vials to avoid repeatedly exposing the entire batch to atmospheric conditions.

  • Inert Gas Purge: Place the aliquot(s) in the vial(s). Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all air and moisture.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, date opened/aliquoted, and storage conditions.[11][12]

  • Storage: Place the sealed vial inside a light-proof secondary container (e.g., a small box) and store in a designated -20°C or -80°C freezer.

Protocol 2: Preparation and Handling of a Stock Solution for Immediate Use

This protocol minimizes degradation when preparing a solution for an experiment.

  • Pre-Experiment Setup: Bring the sealed vial of solid 2-iodomaleic acid from the freezer and place it in a desiccator at room temperature. Allow it to warm completely (approx. 30-60 minutes) before opening to prevent water condensation.

  • Weighing: In a dimly lit area, quickly weigh the required amount of solid into a clean, dry vial.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous aprotic solvent (e.g., DMF, DMSO) to achieve the desired concentration. Mix gently until fully dissolved.

  • Immediate Use: Use the solution in your experiment without delay.

  • Disposal: Discard any unused portion of the solution. Do not attempt to store it for future use.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Yuan, D., et al. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment. [Link]

  • Cabezas, C., et al. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PMC. [Link]

  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?[Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • Cabezas, C., et al. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. [Link]

  • Pharma Devils. (2025, June 26). Risk Assessment for Light Sensitive Product. [Link]

  • Jones, J. L. (1939). Kinetic Studies on Iodine Derivatives. I. The Thermal Decomposition of Acetyl Iodide. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2023, November 27). Do the organic compounds have an expiry date?[Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Education QLD. Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. [Link]

  • Google Patents. (1988).
  • University of Pittsburgh Office of Clinical and Research Safety. Managing Chemical Retention and Storage. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2-Iodomaleic Acid vs. Iodoacetamide for Cysteine Alkylation: A Comparative Guide for Proteomics and Bioconjugation

As bioconjugation strategies and mass spectrometry (MS)-based proteomics advance, the demand for highly specific, tunable alkylating agents has outpaced the capabilities of traditional reagents. While Iodoacetamide (IAM)...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies and mass spectrometry (MS)-based proteomics advance, the demand for highly specific, tunable alkylating agents has outpaced the capabilities of traditional reagents. While Iodoacetamide (IAM) remains the undisputed gold standard for routine cysteine capping, its propensity for off-target reactivity under non-ideal conditions is a well-documented bottleneck.

Enter 2-iodomaleic acid (2-IMA) —a specialized, bifunctional electrophile that merges the leaving-group dynamics of an alkyl halide with the soft electrophilicity of an


-unsaturated carbonyl system.

As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy, mechanistic causality, and experimental workflows of 2-IMA against IAM. This document provides drug development professionals and analytical chemists with the self-validating protocols necessary to choose the optimal reagent for their specific structural biology or bioconjugation needs.

Mechanistic Causality: SN2 vs. Addition-Elimination

The fundamental divergence in efficacy between IAM and 2-IMA lies in their reaction mechanisms. Understanding this chemical logic is critical for experimental design.

Iodoacetamide (IAM): The SN2 Standard

IAM alkylates thiols via a classic bimolecular nucleophilic substitution (


) reaction. The thiolate anion attacks the 

-carbon of IAM, displacing the iodide leaving group and forming a stable, irreversible thioether bond (S-carboxyamidomethyl cysteine). While highly efficient, the

mechanism is susceptible to kinetic competition. If the IAM concentration is too high or the reaction time too long, IAM will indiscriminately alkylate the primary amines of lysine, the imidazole rings of histidine, and the N-termini of peptides—a phenomenon known as "overalkylation" [1].
2-Iodomaleic Acid (2-IMA): Thia-Michael Addition-Elimination

Unlike IAM, 2-IMA possesses a vinylic iodine on an


-unsaturated dicarboxylic acid scaffold. It reacts with cysteines via a highly selective conjugate addition-elimination pathway  [2]. The thiolate first performs a thia-Michael addition to the double bond. The resulting intermediate rapidly undergoes dehydrohalogenation (elimination of hydrogen iodide) to restore the double bond, yielding a highly stable S-substituted maleic acid thioether.

Because the initial attack targets a "soft" electrophile (the conjugated double bond) rather than a "hard"


 carbon, 2-IMA is exquisitely selective for soft nucleophiles like thiols, virtually eliminating the risk of lysine or histidine overalkylation. Furthermore, the addition of the dicarboxylic acid moiety introduces two negative charges at physiological pH, drastically altering the peptide's isoelectric point (pI) and enhancing aqueous solubility.

Mechanisms Cys Cysteine (Thiol) IAM Iodoacetamide (IAM) Cys->IAM IMA 2-Iodomaleic Acid (2-IMA) Cys->IMA SN2 SN2 Substitution (- HI) IAM->SN2 AddElim Addition-Elimination (Thia-Michael -> - HI) IMA->AddElim ProdIAM S-Carboxyamidomethyl Cysteine (Irreversible) SN2->ProdIAM ProdIMA S-Maleic Acid Cysteine (Stable) AddElim->ProdIMA

Fig 1: Mechanistic divergence between IAM (SN2) and 2-IMA (Addition-Elimination).

Quantitative Data & Performance Metrics

To guide your experimental design, the following table summarizes the quantitative and qualitative differences between the two reagents.

Feature / MetricIodoacetamide (IAM)2-Iodomaleic Acid (2-IMA)
Primary Mechanism

Substitution
Conjugate Addition-Elimination
Thiol Selectivity Moderate (Prone to off-target alkylation)Extremely High (Soft electrophile)
Reaction Kinetics Fast (20–30 min at RT)Moderate (45–60 min at 37°C)
Mass Shift (

M)
+57.02 Da+113.99 Da
Charge Alteration Neutral (Amide)-2 Charge (Dicarboxylic acid)
Reversibility Strictly IrreversibleReversible under strong exogenous thiol excess [3]
Optimal pH Range 7.5 – 8.06.5 – 7.5
Best Application Routine shotgun proteomicsTargeted MS, pI-shifting, bioconjugation

Note: The -2 charge imparted by 2-IMA is highly advantageous for orthogonal peptide fractionation techniques, such as strong cation exchange (SCX) chromatography, allowing researchers to selectively deplete or enrich cysteine-containing peptides based on their altered electrostatic profiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. We utilize TCEP (Tris(2-carboxyethyl)phosphine) as the reductant for 2-IMA workflows because DTT (a dithiol) will actively compete for the 2-IMA electrophile and cause cross-linking.

Protocol A: Standard IAM Alkylation (Control Workflow)
  • Reduction: Suspend 100 µg of protein in 50 mM Ammonium Bicarbonate (pH 8.0). Add DTT to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation: Add IAM to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes. (Causality: Darkness prevents the photolytic generation of iodine radicals, which exacerbate off-target reactions).

  • Quenching: Add an additional 5 mM DTT to quench unreacted IAM, preventing overalkylation during subsequent trypsin digestion.

Protocol B: Selective 2-IMA Alkylation (Test Workflow)
  • Reduction: Suspend 100 µg of protein in 50 mM HEPES buffer (pH 7.0). Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes. (Causality: Lowering the pH to 7.0 further suppresses primary amine reactivity, maximizing the thia-Michael addition selectivity).

  • Alkylation: Add 2-IMA to a final concentration of 20 mM. Incubate at 37°C for 60 minutes.

  • Quenching & Stabilization: Quench with 20 mM N-acetylcysteine (NAC).

Workflow Sample Protein Sample (Reduction via TCEP) Split Split Sample Sample->Split TrtIAM Treatment A: Iodoacetamide (IAM) RT, 30 min, Dark Split->TrtIAM TrtIMA Treatment B: 2-Iodomaleic Acid (2-IMA) 37°C, 60 min Split->TrtIMA Quench Quench (DTT/NAC) & Trypsin Digestion TrtIAM->Quench TrtIMA->Quench LCMS LC-MS/MS Analysis (Orbitrap) Quench->LCMS Data Data Analysis: Alkylation Efficiency & Off-Target Quantification LCMS->Data

Fig 2: Parallel experimental workflow for comparative LC-MS/MS analysis.

Mass Spectrometry Data Interpretation

When analyzing the efficacy of these reagents via LC-MS/MS, database search parameters (e.g., MaxQuant, Mascot) must be strictly defined to validate the results:

  • IAM Search Parameters: Set fixed modification as Carbamidomethyl (C) +57.021 Da. To audit for off-target effects, set variable modifications for Carbamidomethyl (K, H, N-term).

  • 2-IMA Search Parameters: Set fixed modification as Maleic Acid (C) +113.995 Da (Formula:

    
    ).
    
  • Chromatographic Behavior: Expect 2-IMA modified peptides to elute slightly earlier on reversed-phase C18 columns compared to their IAM counterparts due to the increased polarity of the two carboxylic acid groups.

References

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry, 73(15), 3576–3582.[Link]

  • Tedaldi, L. M., Smith, M. E. B., Nathani, R. I., & Baker, J. R. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine. Chemical Communications, (43), 6583-6585.[Link]

  • Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L. M., Papaioannou, D., Waksman, G., Caddick, S., & Baker, J. R. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965.[Link]

Comparative

A Senior Application Scientist's Guide to the Kinetic Studies of 2-Iodomaleic Acid Reactions: A Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its efficiency and specificity.[1] The continu...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its efficiency and specificity.[1] The continuous pursuit of novel reagents with tailored reactivity and stability profiles has led to the exploration of various substituted maleimides. Among these, 2-iodomaleic acid presents an intriguing, albeit largely unexplored, candidate. This guide provides a comprehensive analysis of the kinetic studies of maleimide-thiol reactions, offering a framework for understanding and investigating the potential of 2-iodomaleic acid in comparison to established alternatives.

The Thiol-Maleimide Reaction: A Mechanistic Overview

The reaction between a thiol and a maleimide proceeds via a Michael addition, a class of conjugate addition reactions.[2] The reaction is most efficient at a pH range of 6.5-7.5, where the thiol exists in equilibrium with its more nucleophilic thiolate form.[2] The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond, leading to the formation of a stable thioether bond.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thiol [label="Thiol (R-SH)"]; Thiolate [label="Thiolate (R-S⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Maleimide [label="Maleimide"]; Intermediate [label="Tetrahedral Intermediate"]; Thioether [label="Thioether Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiol -> Thiolate [label="Deprotonation (pH 6.5-7.5)"]; Thiolate -> Intermediate [label="Nucleophilic Attack"]; Maleimide -> Intermediate; Intermediate -> Thioether [label="Protonation"]; } caption { label="Figure 1: General mechanism of the thiol-maleimide Michael addition reaction."; fontsize=10; }

The Influence of Substituents on Maleimide Reactivity and Adduct Stability

The reactivity of the maleimide core and the stability of the resulting thioether adduct can be significantly modulated by the presence of substituents on the maleimide ring.

N-Substituents

Electron-withdrawing groups on the nitrogen atom of the maleimide can increase the rate of the initial Michael addition by enhancing the electrophilicity of the double bond. More significantly, such substituents have been shown to accelerate the hydrolysis of the resulting thiosuccinimide ring.[3][4] This post-conjugation hydrolysis is often desirable as it renders the thioether linkage irreversible and prevents the retro-Michael reaction, a common pathway for adduct degradation.[5][6]

C-Substituents on the Double Bond

Substituents directly on the carbon-carbon double bond of the maleimide ring have a profound impact on reactivity.

  • Electron-donating groups , such as methyl groups in 2,3-dimethylmaleimide, can decrease the reaction rate due to both electronic and steric effects.[7]

  • Electron-withdrawing groups , such as halogens, are expected to increase the electrophilicity of the double bond, thereby accelerating the rate of thiol addition. The electronegativity of the halogen is likely to play a key role, with more electronegative halogens leading to a greater rate enhancement.

Comparative Analysis of Halomaleimides

While kinetic data for 2-iodomaleic acid is absent, we can draw comparisons with other halomaleimides to infer its potential behavior.

Maleimide DerivativePrimary Reaction with ThiolsExpected Relative Reaction RateAdduct StabilityKey Features & Considerations
N-Ethylmaleimide (NEM) Michael AdditionBaselineSusceptible to retro-Michael additionA widely used, standard maleimide for bioconjugation.[8]
2-Bromoacetamide Nucleophilic SubstitutionSlower than NEM at neutral pHIrreversible thioether bondReactivity is more pronounced at slightly higher pH.[8]
Dibromomaleimide Substitution of both bromine atoms by two thiolsExtremely rapidCan form a stable, bridged productEnables disulfide bridging and dual functionalization.[7]
2,3-Diiodomaleimide Likely substitution of iodine atomsPotentially very rapidUnknownThe reactivity of amines towards diiodomaleimides has been noted.[9]
2-Iodomaleic Acid (Hypothesized) Michael Addition with potential for subsequent reactionsFaster than NEMPotentially enhanced stability post-hydrolysisThe iodine substituent is expected to increase the electrophilicity of the maleimide. The effect on adduct stability would depend on the rate of succinimide ring hydrolysis.

Table 1: Comparative properties of various thiol-reactive reagents.

A study on the optical properties of amino- and alkoxy-substituted dihalomaleimides (dichloro-, dibromo-, and diiodo-) revealed that the fluorescence quantum yield decreases with decreasing electronegativity of the halogen (Cl > Br > I).[10] This suggests that the electronic properties of the maleimide ring are indeed influenced by the halogen substituent, which would in turn affect its reactivity towards thiols.

Experimental Protocols for Kinetic Analysis of Thiol-Maleimide Reactions

To facilitate the investigation of 2-iodomaleic acid's reactivity, we provide a detailed protocol for a pseudo-first-order kinetic analysis.

Materials
  • Thiol-containing compound (e.g., N-acetyl-L-cysteine)

  • Maleimide derivative (e.g., 2-iodomaleic acid, N-ethylmaleimide)

  • Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., a high concentration of a different thiol like dithiothreitol)

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC-MS)

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare stock solutions of thiol and maleimide B Equilibrate solutions to reaction temperature A->B C Initiate reaction by mixing reactants B->C D Monitor reaction progress over time C->D E Quench reaction at specific time points (optional) D->E F Analyze samples using appropriate analytical method D->F E->F G Determine pseudo-first-order rate constant (k_obs) F->G H Calculate second-order rate constant (k2) G->H

Detailed Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the thiol (e.g., 10 mM N-acetyl-L-cysteine) in the reaction buffer.

    • Prepare a stock solution of the maleimide (e.g., 1 mM of 2-iodomaleic acid and a control like N-ethylmaleimide) in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer immediately before use to minimize hydrolysis.

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • To a cuvette, add the reaction buffer and the thiol stock solution to achieve a final concentration that is at least 10-fold higher than the maleimide concentration (e.g., 1 mM thiol).

    • Initiate the reaction by adding a small volume of the maleimide stock solution to achieve the desired final concentration (e.g., 0.1 mM maleimide).

    • Immediately start monitoring the reaction. If using a UV-Vis spectrophotometer, monitor the decrease in absorbance at a wavelength where the maleimide absorbs but the product does not. Alternatively, take aliquots at specific time points, quench the reaction, and analyze by HPLC-MS to determine the concentration of the remaining maleimide.

  • Data Analysis:

    • Plot the natural logarithm of the maleimide concentration (or absorbance) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Thiol]

Conclusion and Future Directions

While 2-iodomaleic acid remains an enigmatic reagent, the principles of physical organic chemistry and the existing data on related halomaleimides suggest it holds promise as a highly reactive tool for bioconjugation. The electron-withdrawing nature of the iodine atom is anticipated to accelerate the Michael addition reaction with thiols. However, the stability of the resulting thioether adduct, a critical parameter for in vivo applications, remains to be determined and will likely be influenced by the rate of succinimide ring hydrolysis.

The experimental protocols provided in this guide offer a clear path for researchers to elucidate the kinetic profile of 2-iodomaleic acid and compare it to established reagents. Such studies are crucial for unlocking the full potential of this and other novel maleimide derivatives in the development of next-generation bioconjugates for therapeutic and diagnostic applications.

References

  • Diverse reactivity of maleimides in polymer science and beyond. PubMed, National Institutes of Health. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed, National Institutes of Health. [Link]

  • Full article: Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]

  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC, National Institutes of Health. [Link]

  • Receptor site labeling through functional groups. 2. Reactivity of maleimide groups. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism. PMC, National Institutes of Health. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Long-term stabilization of maleimide-thiol conjugates. PubMed, National Institutes of Health. [Link]

  • (A) Thiol conjugation with classical maleimides. (B) Dual thiol... ResearchGate. [Link]

  • The role of maleimide alkene substitution in post‐conjugation hydrolysis. ResearchGate. [Link]

  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. PubMed, National Institutes of Health. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

  • Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. ResearchGate. [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments. PMC, National Institutes of Health. [Link]

  • Synthesis of maleimides. Organic Chemistry Portal. [Link]

  • The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Europe PMC. [Link]

  • Maleimide–thiol adducts stabilized through stretching. ResearchGate. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC, National Institutes of Health. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC, National Institutes of Health. [Link]

  • Maleimide Containing Thiol-Reactive Polymers: Synthesis and Functionalization. ResearchGate. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [Link]

  • Synthesis on N-Alkylated Maleimides. ResearchGate. [Link]

  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC, National Institutes of Health. [Link]

  • Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. RSC Publishing. [Link]

  • New insights into cysteine-reactive small molecules. UCLA Chemistry and Biochemistry. [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed, National Institutes of Health. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]

  • Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]

  • Synthesis of N- alkyl substituted maleimide.
  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC, National Institutes of Health. [Link]

  • Rates of hydrolysis reaction for amides and esters. YouTube. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]

  • Relative Rates of Hydrolysis of Halogenoalkanes. YouTube. [Link]

  • Arylation Chemistry for Bioconjugation. PMC, National Institutes of Health. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC, National Institutes of Health. [Link]

  • Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

Sources

Validation

X-ray crystallographic analysis of 2-iodomaleic acid derivatives

An in-depth crystallographic analysis of heavy-atom organic molecules requires a delicate balance between thermodynamic control during crystal growth and rigorous mitigation of X-ray absorption during data collection. As...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth crystallographic analysis of heavy-atom organic molecules requires a delicate balance between thermodynamic control during crystal growth and rigorous mitigation of X-ray absorption during data collection.

As a Senior Application Scientist, I have structured this guide to address the unique challenges of working with 2-iodomaleic acid derivatives. These ethylenedicarboxylic acid building blocks[1] are highly valued in drug development and synthetic chemistry. The presence of the heavy, highly polarizable iodine atom (


) introduces a localized region of positive electrostatic potential opposite the C–I bond—known as the σ-hole[2]. This σ-hole drives strong, highly directional halogen bonding (XB) with Lewis bases[3].

However, the sheer strength of these interactions often leads to competing polymorphic forms, and the high electron density of iodine causes severe X-ray absorption and site-specific radiation damage[4]. This guide objectively compares the performance of industry-standard crystallization and diffraction platforms to help you establish a self-validating workflow for these complex derivatives.

Part 1: Crystallization Platforms – Controlling Polymorphism

The crystallization of 2-iodomaleic acid derivatives is a competition between classical hydrogen bonding (from the carboxylic acid moieties) and halogen bonding (from the iodine atom). Because halogen bonds (e.g., I···O or I···N) are highly sensitive to the dielectric constant of the surrounding solvent, the rate of supersaturation directly dictates which polymorphic network crystallizes.

We compare traditional Vapor Diffusion (e.g., Hampton Research VDX plates) against Microbatch-under-oil (e.g., Douglas Instruments Oryx).

Causality in Platform Selection

Vapor diffusion relies on the continuous evaporation of volatile solvents, which rapidly alters the mother liquor's composition. For highly polarizable molecules like 2-iodomaleic acid, this rapid shift often results in the kinetic trapping of metastable polymorphs. Conversely, Microbatch-under-oil encapsulates the droplet in a hydrophobic barrier (paraffin/silicone oil), preventing rapid evaporation. This provides a stable dielectric environment, allowing the system to reach its thermodynamic sink and yield the most stable halogen-bonded crystal lattice.

Table 1: Performance Comparison of Crystallization Platforms
MetricVapor Diffusion (Hampton VDX)Microbatch-under-oil (Douglas Oryx)
Evaporation Rate High (Days to Weeks)Extremely Low (Weeks to Months)
Polymorph Control Poor (Prone to kinetic trapping)Excellent (Thermodynamically driven)
Solvent Dielectric Stability Variable (Changes as precipitant exchanges)Highly Stable
Suitability for 2-Iodomaleic Acid Moderate (Often yields twinned crystals)Optimal (Yields single, robust blocks)
Protocol 1: Optimized Microbatch Crystallization for Halogen-Bonded Networks

This protocol is designed to be a self-validating system; the appearance of distinct crystal morphologies within the first 48 hours indicates premature precipitation, requiring a reduction in initial saturation.

  • Preparation of the Mother Liquor: Dissolve the 2-iodomaleic acid derivative in a high-dielectric solvent (e.g., DMSO or DMF) to a concentration of 15-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Droplet Dispensing: Using an automated liquid handler, dispense 1.0 µL of the mother liquor and 1.0 µL of the precipitant (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5) into a microbatch plate.

  • Oil Encapsulation: Immediately overlay the droplets with 15 µL of a 1:1 mixture of paraffin and silicone oil (Al's Oil). The silicone oil allows trace water diffusion, while the paraffin prevents total dehydration.

  • Thermal Incubation: Store the plates in a vibration-free incubator at a strictly controlled 20.0 ± 0.1 °C.

  • Harvesting: Once single block-like crystals form (typically 14-21 days), harvest them directly through the oil layer, which inherently acts as a cryoprotectant during flash-cooling.

Part 2: X-Ray Diffraction Hardware – Overcoming Iodine Absorption

Iodine's large atomic number (


) results in a massive linear absorption coefficient (

) when exposed to standard X-ray wavelengths. If uncorrected, this absorption attenuates the diffracted beam, leading to severe phase errors and the inability to accurately resolve the lighter maleic acid backbone (C, O, H).

We compare In-House Dual-Microfocus Diffractometers (e.g., Rigaku Synergy-S with Cu/Mo sources) against Synchrotron Beamlines (e.g., Diamond Light Source I19).

Causality in Wavelength Selection

Standard Cu-Kα radiation (


 Å) is strongly absorbed by iodine, resulting in 

values often exceeding 25 mm⁻¹. While switching to an in-house Mo-Kα source (

Å) drastically reduces absorption, it also yields weaker overall diffraction for the light atoms, making it difficult to accurately refine the carboxylic acid protons. Synchrotron sources solve this by offering tunable wavelengths (e.g., 0.97 Å), which perfectly balance the reduction of absorption with the preservation of high-resolution scattering power, while also mitigating site-specific radiation damage (C–I bond cleavage)[4].
Table 2: Performance Comparison of Diffraction Platforms
MetricIn-House Cu-Kα (

Å)
In-House Mo-Kα (

Å)
Synchrotron (

Å)
Linear Absorption (

)
Severe (> 25 mm⁻¹)Low (~ 2-4 mm⁻¹)Moderate (~ 8-10 mm⁻¹)
Scattering Power (Light Atoms) ExcellentPoorExcellent
Radiation Damage Risk High (Thermal heating)LowModerate (Photoelectron cleavage)
Data Redundancy Required > 8.0 (For empirical correction)> 4.0> 4.0
Protocol 2: Data Collection and Empirical Absorption Correction

Validation Checkpoint: A successful absorption correction is validated by a drop in the internal agreement factor (


) to below 5% across all resolution shells.
  • Cryocooling: Mount the crystal on a MiTeGen loop and flash-cool to 100 K in a nitrogen stream to minimize thermal vibration parameters (

    
    ) and reduce radiation damage.
    
  • Strategy Calculation: Calculate a data collection strategy targeting a minimum redundancy of 8.0. High redundancy is mathematically required to model the spherical harmonic functions used in empirical absorption corrections.

  • Data Integration: Integrate the diffraction images using software like CrysAlisPro or APEX4. Ensure the integration box size accounts for the slightly larger mosaicity often observed in heavy-atom derivatives.

  • Multi-Scan Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). The algorithm will compare the intensities of equivalent reflections measured at different goniometer angles to model and subtract the iodine absorption envelope.

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). The iodine atom will dominate the Patterson map, allowing for rapid phase determination.

Visualizations

G A Synthesis of 2-Iodomaleic Acid B Microbatch Crystallization A->B C Mo-Kα / Synchrotron Diffraction B->C D Empirical Absorption Correction C->D E σ-Hole / Halogen Bond Analysis D->E

Workflow for crystallographic analysis of heavy-atom derivatives.

G I Iodine Atom (Z=53) High Polarizability S σ-Hole Formation (Positive Potential) I->S O Lewis Base (O) Acceptor S->O Carbonyl N Lewis Base (N) Acceptor S->N Amine/Pyridine XB1 I···O Halogen Bond (~175° Directional) O->XB1 XB2 I···N Halogen Bond (~178° Directional) N->XB2

Mechanistic pathway of σ-hole driven halogen bonding in iodine derivatives.

References

1.[1] Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid. Google Patents (WO2015170713A1). 2.[2] Halogen bonding (X-bonding): A biological perspective. PMC. 3.[3] Halogen bonding and other σ-hole interactions: A perspective. ResearchGate. 4.[4] High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms. IUCr Journals.

Sources

Comparative

Comparative Study of (2Z) vs (2E) Isomers of 2-Iodo-2-butenedioic Acid: Synthesis, Reactivity, and Applications

Executive Summary For researchers and drug development professionals, the stereochemical nuances of halogenated dicarboxylic acids dictate their utility in advanced organic synthesis and chemical biology. The (2Z) and (2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the stereochemical nuances of halogenated dicarboxylic acids dictate their utility in advanced organic synthesis and chemical biology. The (2Z) and (2E) isomers of 2-iodo-2-butenedioic acid—commonly known as iodomaleic acid and iodofumaric acid , respectively—serve as critical precursors for hypervalent iodine reagents, cross-coupling handles, and biological scavenging agents.

This guide objectively compares the physicochemical properties, stereoselective synthesis protocols, and downstream applications of these two isomers. By examining the causality behind their reactivity, we provide a self-validating framework for integrating these molecules into complex synthetic workflows.

Structural Causality & Physicochemical Data

The stereochemical arrangement of the carboxyl groups in these isomers fundamentally alters their physical properties and reactivity profiles. The trans-geometry of the (2E) isomer prevents intramolecular interactions, forcing the molecule to form a robust intermolecular hydrogen-bonded crystal lattice. Conversely, the cis-geometry of the (2Z) isomer facilitates intramolecular hydrogen bonding, which weakens intermolecular lattice forces and significantly lowers its melting point.

Table 1: Quantitative Comparison of Isomeric Properties
Property(2Z)-2-iodo-2-butenedioic acid[1](2E)-2-iodo-2-butenedioic acid[2]
Common Name Iodomaleic acidIodofumaric acid
CAS Number 5029-68-5117755-39-2
Stereochemistry Cis-dicarboxylic arrangementTrans-dicarboxylic arrangement
Molecular Formula C₄H₃IO₄C₄H₃IO₄
Molecular Weight 241.97 g/mol 241.97 g/mol
Melting Point 192–194 °C~200–227 °C (Decomposes)
H-Bonding Behavior Intramolecular H-bonding prevalentExtensive intermolecular H-bonding

Mechanistic Pathways & Experimental Methodologies

The synthesis of these isomers relies on strict stereocontrol. Direct addition of hydroiodic acid (HI) to alkynes is kinetically driven by anti-addition, making the (2E) isomer highly accessible, whereas the (2Z) isomer requires alternative isomerization or direct functionalization strategies.

Synthesis A Acetylenedicarboxylic Acid (Alkyne Precursor) B (2E)-2-Iodo-2-butenedioic acid (Iodofumaric Acid) A->B Aqueous HI, 0°C (Anti-Addition) C (2Z)-2-Iodo-2-butenedioic acid (Iodomaleic Acid) A->C Controlled Isomerization (Syn-Addition)

Fig 1: Divergent synthesis pathways for (2E) and (2Z) isomers of 2-iodo-2-butenedioic acid.

Protocol A: Stereoselective Synthesis of (2E)-2-Iodo-2-butenedioic Acid

This protocol leverages the steric repulsion and linear transition state of alkyne addition to yield the trans isomer exclusively[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of acetylenedicarboxylic acid in distilled water.

  • Thermal Regulation: Chill the reaction vessel to 0 °C using an ice bath. Causality: Maintaining a low temperature suppresses unwanted side reactions and controls the exothermic nature of the acid addition.

  • Reagent Addition: Add 1.1 equivalents of aqueous Hydroiodic acid (HI) dropwise under continuous, vigorous stirring.

  • Mechanistic Progression: The addition proceeds via a kinetically controlled anti-addition mechanism. The steric bulk of the iodine atom and electrostatic repulsion between the incoming iodide nucleophile and the existing carboxylate groups dictate the trans stereochemical outcome.

  • Isolation & Purification: Filter the resulting precipitate. Recrystallize the crude product from hot water to yield pure iodofumaric acid (approx. 82% yield).

  • Self-Validation Check: Confirm the successful formation of the (2E) isomer by verifying its melting point (decomposition at ~200–227 °C) and via ¹³C NMR spectroscopy to ensure the absence of the (2Z) isomer[3].

Advanced Applications in Chemical Biology & Synthesis

Precursors for Hypervalent Iodine(III) Reagents

The (2E) isomer is a critical building block for synthesizing organoiodinane reagents. These reagents mimic enzyme active sites and are utilized for the catalytic cleavage of robust chemical bonds, such as phosphates[3].

Hypervalent IFA (2E)-2-Iodo-2-butenedioic acid Ox 30% Peracetic Acid in Ac2O (Oxidation) IFA->Ox Iod Carboxyiodoxolone (Unstable Intermediate) Ox->Iod Rea Catalytic Iodinane Reagent (Active Catalyst) Iod->Rea Decarboxylation (Boiling Water)

Fig 2: Workflow for synthesizing hypervalent iodine(III) reagents from iodofumaric acid.

Protocol B: Synthesis of Catalytic Iodinane Reagents

  • Oxidation: React purified (2E)-2-iodo-2-butenedioic acid with 30% peracetic acid in acetic anhydride.

  • Cyclization: Oxidation at the iodine center triggers an intramolecular cyclization, yielding an unstable carboxyiodoxolone intermediate.

  • Decarboxylation: Immediately reflux the intermediate in boiling water to induce decarboxylation, yielding the active catalytic iodinane reagent.

  • Self-Validation Check: The intermediate is highly unstable and must not be isolated or stored. The final reagent's purity must be validated via iodometric titration, targeting >99% oxidative activity[3].

Antigen Retrieval in Histopathology

In drug development and histopathology, aldehyde-based cross-linking agents (like formalin) mask critical tissue antigens. Derivatives of the (2Z) isomer, specifically (2Z)-2-iodobut-2-enedioic acid, have been identified as highly effective aldehyde scavenging agents[4]. When applied to fixed tissues at elevated temperatures (70 °C to 95 °C), the cis-geometry of the molecule allows it to efficiently react with and unmask aldehyde moieties, restoring the detection of DNA and vascular proteins (e.g., Collagen IV) without degrading tissue morphology[4].

References

  • iodo-maleic acid | 117755-39-2. Molaid. URL: [Link]

  • Organoiodinane reagents for phosphate cleavage: experimental and computational studies. Journal of the American Chemical Society (ACS Publications). URL: [Link]

  • US9506928B2 - Methods for retrieving antigens using aldehyde scavenging agents.Google Patents.

Sources

Validation

Analytical Method Validation for 2-Iodomaleic Acid Detection: A Comparative Guide

Executive Summary 2-Iodomaleic acid is a highly reactive halogenated dicarboxylic acid utilized in the synthesis of complex cyclobutane-1,2,3,4-tetracarboxylic acid derivatives via photochemical cyclization[1]. In pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodomaleic acid is a highly reactive halogenated dicarboxylic acid utilized in the synthesis of complex cyclobutane-1,2,3,4-tetracarboxylic acid derivatives via photochemical cyclization[1]. In pharmaceutical development, small halogenated carboxylic acids are frequently scrutinized as potential genotoxic impurities (GTIs) due to their alkylating properties and potential carcinogenicity[2][3].

Detecting and quantifying 2-iodomaleic acid presents a unique analytical challenge. The molecule is highly polar, lacks a strong intrinsic chromophore for trace-level UV detection, and possesses a relatively weak carbon-iodine (C-I) bond that is prone to thermal degradation. This guide objectively compares three analytical modalities—HPLC-UV, GC-MS, and LC-MS/MS—and provides a comprehensive, ICH Q2(R2)-compliant validation protocol for the optimal method[4][5].

Mechanistic Challenges & Methodological Comparison

To achieve the stringent detection limits required for GTIs (often in the low ppm or ppb range), analytical scientists must navigate the physicochemical limitations of 2-iodomaleic acid.

HPLC-UV (Derivatization Strategy)

Because 2-iodomaleic acid absorbs weakly in the standard UV range, direct HPLC-UV analysis is insufficient for trace detection. Derivatization with 2-nitrophenylhydrazine (2-NPH) can be employed to shift the absorption maximum to 392 nm, a region where most active pharmaceutical ingredients (APIs) do not interfere[2][3].

  • The Causality of Failure: Traditional derivatization protocols use pyridine as a catalyst. However, pyridine induces rapid dehalogenation of

    
    -halogenated acids. To prevent the destruction of 2-iodomaleic acid prior to detection, pyridine must be replaced with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3].
    
GC-MS (Silylation Strategy)

Gas chromatography requires the analyte to be volatile. 2-Iodomaleic acid can be derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The Causality of Failure: The C-I bond has a low bond dissociation energy. When introduced into a standard GC injection port heated to 250°C, the molecule undergoes thermal homolysis, cleaving the iodine atom. This results in poor reproducibility, high Relative Standard Deviation (RSD), and artificially low quantification.

LC-MS/MS (Direct ESI- Strategy)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in negative mode (ESI-) is the gold standard for this analyte[3][6].

  • The Causality of Success: Carboxylic acids readily deprotonate in basic aqueous solutions. By using a mobile phase modified with 0.05% ammonia, 2-iodomaleic acid is efficiently ionized to its

    
     form (
    
    
    
    240.9)[3][6]. The method requires no complex derivatization, avoids thermal degradation, and utilizes Multiple Reaction Monitoring (MRM) for unparalleled specificity.
Quantitative Performance Comparison
Validation ParameterHPLC-UV (2-NPH Derivatization)GC-MS (Silylation)LC-MS/MS (Direct ESI-)
Sample Preparation Complex (2-NPH + EDC coupling)Complex (BSTFA derivatization)Simple (Dilute & Shoot)
Specificity Moderate (Relies on 392 nm shift)High (Mass spectral library)Very High (MRM transitions)
LOD (Limit of Detection) ~50 ng/mL~15 ng/mL~1 ng/mL
Linearity (R²) > 0.990> 0.985> 0.995
Precision (RSD%) < 5.0%< 8.5% (Thermal instability)< 3.0%
Primary Limitation Reagent side-reactionsC-I bond cleavage in hot inletMatrix suppression in ESI

ICH Q2(R2) Validation Workflow

The recent ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach for analytical method validation[7][8]. The following diagram illustrates the logical progression of validating the LC-MS/MS method for 2-iodomaleic acid.

G Start Method Selection (LC-MS/MS) Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin LOD LOD / LOQ (S/N > 3 & S/N > 10) Lin->LOD Acc Accuracy & Precision (Recovery 80-120%, RSD < 5%) LOD->Acc Rob Robustness (Flow rate, Temp variations) Acc->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 1: ICH Q2(R2) compliant analytical method validation lifecycle for 2-iodomaleic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards and continuous calibration verification (CCV) to automatically flag and reject data if system integrity is compromised.

Phase 1: Chromatographic & Mass Spectrometric Setup
  • Column Selection: Utilize a reverse-phase C18 column with polar-embedded groups (e.g., 100 mm × 2.1 mm, 2.6 μm) to retain the highly polar dicarboxylic acid[3].

  • Mobile Phase:

    • Phase A: 0.05% Ammonia in LC-MS grade water (Promotes deprotonation for ESI-)[3].

    • Phase B: LC-MS grade Methanol.

  • MRM Transitions: Set the mass spectrometer to negative ESI mode.

Fragmentation Prec Precursor Ion [M-H]- m/z 240.9 Frag1 Product Ion 1 [M-H-CO2]- m/z 196.9 Prec->Frag1 Loss of CO2 (-44 Da) Frag2 Product Ion 2 [I]- m/z 126.9 Prec->Frag2 Cleavage of C-I bond

Fig 2: ESI(-) mass spectrometry fragmentation pathway for 2-iodomaleic acid.

Phase 2: System Suitability & Sample Preparation
  • System Suitability Testing (SST): Before analyzing samples, inject a 50 ng/mL standard of 2-iodomaleic acid six consecutive times. The system is only validated for use if the peak area Relative Standard Deviation (RSD) is

    
    .
    
  • Internal Standard (IS) Integration: Spike all blanks, calibrators, and samples with a stable isotope-labeled internal standard (e.g.,

    
    -malic acid derivative) at a constant concentration. Causality: The IS co-elutes with the target analyte and experiences identical matrix suppression, allowing the system to mathematically auto-correct for ionization variations.
    
  • Sample Dilution: Dissolve the API/Matrix in a 50:50 Water/Methanol diluent. Filter through a 0.22 μm PTFE syringe filter.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the diluent blank, the unspiked sample matrix, and the matrix spiked with 2-iodomaleic acid. Confirm the absence of interfering peaks at the specific MRM transitions (

    
     240.9 
    
    
    
    196.9)[8].
  • Linearity & Range: Prepare calibration standards ranging from 1 ng/mL to 100 ng/mL. Plot the peak area ratio (Analyte/IS) against concentration. The method validates if ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [8].
    
  • Accuracy (Recovery): Spike the sample matrix at 50%, 100%, and 150% of the target specification limit. Analyze in triplicate. Acceptable recovery must fall between 80% and 120%[5].

  • Continuous Calibration Verification (CCV): Inject a mid-level CCV standard every 10 samples. Self-Validating Rule: If the calculated concentration of the CCV drifts beyond

    
     of its theoretical value, the system automatically invalidates the preceding bracket of 10 samples, ensuring no false data is reported.
    

References

  • WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid Source: Google Patents URL
  • ICH Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Source: PubMed (nih.gov)
  • Simultaneous Determination of Two Potential Genotoxic Impurities in L-Malic Acid by Liquid Chromatography-Tandem Mass Spectrometry Source: Bentham Science Publishers URL

Sources

Safety & Regulatory Compliance

Safety

2-Butenedioic acid, 2-iodo-, (2Z)- proper disposal procedures

Standard Operating Procedure: Handling and Disposal Logistics for 2-Butenedioic acid, 2-iodo-, (2Z)- As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic molecules by oversimpl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal Logistics for 2-Butenedioic acid, 2-iodo-, (2Z)-

As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic molecules by oversimplifying their hazard profiles. 2-Butenedioic acid, 2-iodo-, (2Z)- (commonly known as iodomaleic acid) is a prime example. It is not merely an organic acid; it is a halogenated unsaturated dicarboxylic acid. This dual chemical identity fundamentally dictates its reactivity, waste segregation, and regulatory disposal pathway.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and institutional safety standards.

Chemical Profiling & Mechanistic Hazard Assessment

To design a fail-safe disposal plan, we must first understand the causality behind the compound's hazards:

  • The Halogenated Hazard: The presence of the iodine atom classifies this compound as a halogenated organic . During standard incineration, halogenated compounds can generate highly corrosive hydroiodic acid (HI) and potentially toxic byproducts. Therefore, they must never be mixed with regular organic waste; they require specialized hazardous waste incinerators equipped with chemical scrubbers[1].

  • The Acidic Moiety: As a dicarboxylic acid, it acts as a weak organic acid. Mixing organic acids with inorganic acids (e.g., sulfuric or nitric acid) can lead to uncontrolled exothermic reactions, oxidative degradation, or the release of toxic iodine gas[2].

Waste Segregation & Compatibility

The fundamental rule of laboratory waste management is segregation at the source. Mixing halogenated waste with non-halogenated waste unnecessarily contaminates the entire carboy, drastically increasing the volume of waste that requires expensive, high-temperature incineration[1],[3].

Table 1: Waste Compatibility Matrix for Iodomaleic Acid

Waste CategoryCompatibilityMechanistic Rationale
Halogenated Solvents (e.g., Chloroform, DCM)Compatible Both require high-temperature incineration with halogen scrubbers. Can be safely co-mingled in designated containers[3].
Non-Halogenated Organics (e.g., Acetone, Ethanol)Incompatible Mixing contaminates the non-halogenated stream, increasing disposal costs and environmental burden[3].
Inorganic Acids (e.g., HCl, H2SO4)Incompatible Can cause oxidative degradation, heat generation, or release of toxic gases[2].
Aqueous Bases (e.g., NaOH, KOH)Incompatible Direct mixing causes rapid, potentially violent exothermic acid-base neutralization[2].

Table 2: Quantitative Regulatory & Accumulation Limits

ParameterRegulatory Limit / GuidelineRegulatory Driver
Accumulation Volume Limit Max 50–55 gallons (or 1 quart for acutely hazardous waste)EPA RCRA Generator Rules[3]
Maximum Storage Time 90 to 180 days (dependent on facility generator status)EPA RCRA Compliance
Ignitability Threshold Flash point ≤ 140°F (60°C) (if mixed with waste solvents)EPA Characteristic Waste,[3]
Corrosivity Threshold pH ≤ 2 or ≥ 12.5 (if dissolved in aqueous waste)EPA Characteristic Waste

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every step incorporates a physical or visual safety check before proceeding to the next.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Wear a fully buttoned lab coat, ANSI-approved chemical splash goggles, and double nitrile gloves. Expert Insight: Nitrile has a poor compatibility rating against many liquid halogenated solvents; if handling iodomaleic acid dissolved in a solvent like methylene chloride, upgrade to Viton gloves[4].

  • Verify Ventilation: Conduct all waste transfers inside a face-velocity certified chemical fume hood[4].

Phase 2: Waste Collection & Segregation 3. Select the Container: Use a compatible, leak-proof container—typically a high-density polyethylene (HDPE) carboy provided by your Environmental Health and Safety (EHS) department. Do not use metal cans , as halogenated acids can dissociate and corrode metal over time[4]. 4. Labeling: Before adding the first crystal or drop of waste, label the container with "Hazardous Waste," the specific chemical name ("2-Butenedioic acid, 2-iodo-, (2Z)-"), and the primary hazards[3]. 5. Transfer:

  • For Solid Waste: Collect solid residues, contaminated filter paper, and weighing boats in a sealable plastic bag or solid waste container explicitly labeled for halogenated organics[2].
  • For Liquid/Solvent Mixtures: Slowly pour the iodomaleic acid solution into the "Halogenated Organic Waste" carboy.
  • Validation Step: After sealing the container, lightly touch the exterior of the carboy. Any unexpected warmth indicates an incompatible cross-reaction, requiring immediate fume hood sash closure and EHS notification.

Phase 3: Storage and EPA Compliance 6. Secondary Containment: Store the waste container in a secondary containment tub (e.g., polypropylene) segregated away from incompatible chemicals like bases, metals, and oxidizing agents[4]. 7. Initiate Pickup: Do not exceed institutional satellite accumulation limits. Submit a waste pickup request to your EHS department well before the container is full, ensuring disposal through licensed waste facilities within the 180-day EPA window,[3].

Spill Response Logistics

In the event of an accidental spill of iodomaleic acid:

  • Isolate the Area: Alert personnel and restrict access to the spill zone.

  • Neutralization & Absorption: For solid spills, sweep up carefully to avoid dust generation. For solutions, absorb with an inert dry material (e.g., vermiculite or sand). Critical Rule: Do not use combustible materials like sawdust for halogenated acid spills[4].

  • Containment: Place the absorbed material into a heavy-duty disposal bag or HDPE bucket.

  • Disposal: Treat all cleanup materials as Halogenated Organic Waste and dispose of them following the protocol outlined in Section 3[4].

Workflow Visualization

G Start Waste Generated: 2-Butenedioic acid, 2-iodo-, (2Z)- CheckState Determine Physical State & Solvent Mixture Start->CheckState Solid Solid / Powder Waste CheckState->Solid Pure compound Liquid Liquid / Solvent Mixture CheckState->Liquid Dissolved Incompatible DO NOT MIX WITH: Inorganic Acids, Bases, Non-Halogenated Solvents CheckState->Incompatible Halogenated Halogenated Organic Waste (Green Label Carboy) Solid->Halogenated Liquid->Halogenated Incinerator Regulated Hazardous Waste Incineration (EPA) Halogenated->Incinerator

Waste segregation decision tree for halogenated organic acids like iodomaleic acid.

References

1.[1] Hazardous Waste Segregation. Bucknell University. [Link] 2.[2] Laboratory Waste Disposal Guidelines. King Khalid University.[Link] 3. How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link] 4.[3] Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link] 5.[4] Standard Operating Procedure: Halogenated Solvents. Washington State University.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Butenedioic acid, 2-iodo-, (2Z)-

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butenedioic acid, 2-iodo-, (2Z)-, also known as 2-iodomaleic acid. As an iodi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butenedioic acid, 2-iodo-, (2Z)-, also known as 2-iodomaleic acid. As an iodinated organic acid, this compound requires specific handling procedures to mitigate risks associated with its potential corrosive and irritant properties. This document is designed to be a practical, in-the-moment resource for laboratory personnel, offering step-by-step guidance grounded in established safety protocols.

Hazard Assessment and Risk Mitigation

  • Corrosivity and Irritation: Like many carboxylic acids, this compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract. Direct contact can lead to chemical burns, and inhalation of dust or aerosols can cause respiratory irritation.[3]

  • Halogenated Compound-Specific Risks: Organic compounds containing iodine require special consideration for handling and disposal.[4][5] Some halogenated solvents are carcinogenic, and their disposal is more costly and regulated than non-halogenated counterparts.[2]

The following operational and disposal plans are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-Butenedioic acid, 2-iodo-, (2Z)-. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face Shield: Essential for protecting against splashes and airborne particles.[7] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): Hands are most susceptible to exposure. Nitrile or neoprene gloves offer good resistance to a range of chemicals.[8] It is advisable to wear two pairs of gloves, with the outer pair changed frequently, especially if contamination is suspected.[9]
Body Protection Laboratory Coat and Chemical-Resistant Apron: A lab coat protects skin and clothing from minor spills.[4] For larger volumes or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection Use in a Certified Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any dust or vapors.[4][10] If work outside a fume hood is unavoidable, a respirator with an appropriate cartridge may be necessary.[11]
Foot Protection Closed-Toe Shoes: This is a standard and mandatory practice in all laboratory settings to protect feet from spills.[4]

DOT Script for PPE Selection Workflow

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination.

Preparation:

  • Designate a Work Area: All work with 2-Butenedioic acid, 2-iodo-, (2Z)- should be performed in a designated area within a certified chemical fume hood.[9][10]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including a waste container, is within the fume hood to avoid unnecessary movement of the hazardous material.

Handling:

  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for a significant spill.[8]

  • Avoid Direct Contact: Use spatulas, tongs, or other appropriate tools to handle the solid compound.[9]

  • Controlled Dispensing: If weighing the solid, do so within the fume hood on a tared weigh boat. If in solution, use a syringe or pipette for transfers.[8]

  • Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the release of any vapors or dust.[2][13]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of 2-Butenedioic acid, 2-iodo-, (2Z)- and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste streams.[2][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Butenedioic acid, 2-iodo-, (2Z)-".[2][13]

Disposal Procedure:

  • Container Management: Keep the waste container closed except when adding waste.[2][13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Full Container: When the container is three-quarters full, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[2]

  • Never Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[4]

DOT Script for Chemical Spill Response

Spill_Response Spill Chemical Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill (<100 mL and manageable) AssessSize->SmallSpill Small LargeSpill Large Spill (>100 mL or unmanageable) AssessSize->LargeSpill Large Cleanup Contain and Clean Up Spill with Appropriate Kit SmallSpill->Cleanup Evacuate Evacuate Immediate Area and Alert Others LargeSpill->Evacuate CallEHRS Call EH&S and Emergency Services Evacuate->CallEHRS Report File an Incident Report CallEHRS->Report Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Dispose->Report

Caption: Decision tree for responding to a chemical spill.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Remove contaminated clothing while rinsing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[15] If they are having difficulty breathing, seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][15]
Small Spill Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Collect the material in a sealed container for disposal as halogenated organic waste.[2]
Large Spill Evacuate the immediate area and alert others.[16] Contact your institution's emergency services and EH&S department.[2]

By adhering to these guidelines, researchers can safely handle 2-Butenedioic acid, 2-iodo-, (2Z)- and minimize the risks to themselves and their colleagues.

References

  • Corrosive Substances: Handling & Safety in Businesses. DENIOS. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Iodine - SAFETY DATA SHEET. [Link]

  • II. Composition/Information on Ingredients I. Chemical Product and Company Identification. Ohio.gov. [Link]

  • Safety Data Sheet: Iodine solution - Carl ROTH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.